Product packaging for Flupentixol Dihydrochloride(Cat. No.:CAS No. 51529-01-2)

Flupentixol Dihydrochloride

Cat. No.: B023768
CAS No.: 51529-01-2
M. Wt: 507.4 g/mol
InChI Key: IOVDQEIIMOZNNA-MHKBYHAFSA-N
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Description

Dopaminergic System Interactions

Flupenthixol's antipsychotic effects are largely understood to be a result of its blockade of dopamine (B1211576) receptors, which helps to correct the chemical imbalances in the brain that are thought to underlie symptoms of psychosis. mentalhealth.compatsnap.com

Flupenthixol (B1673465) acts as a potent antagonist at several dopamine receptor subtypes. tocris.com The pharmacologically active isomer, cis(Z)-flupenthixol, demonstrates a strong binding affinity for both D1 and D2 dopamine receptors, and it is suggested that it has roughly equal affinities for these two receptor subtypes. drugbank.comsmpdb.caglobalcalcium.com Its antagonism of D2 receptors, in particular, is a key mechanism shared with many antipsychotic agents. drugbank.comnih.gov

The compound also binds to D3 and D4 receptors, although with lower affinities compared to D1 and D2 receptors. drugbank.comnih.govnih.gov This broad-spectrum dopamine receptor antagonism contributes to its therapeutic effects in managing psychotic disorders. nih.govunict.it

Table 1: Dopamine Receptor Binding Affinities of cis(Z)-Flupentixol

Receptor Binding Affinity (Ki) Notes
D1 High Equal affinity to D2 drugbank.comnih.gov
D2 High (0.35 nM) Key to antipsychotic effects wikipedia.orgmedchemexpress.com
D3 Lower (1.75 nM) Lower affinity than D1/D2 nih.govwikipedia.org
D4 Lower (66.3 nM) Lower affinity than D1/D2 nih.govwikipedia.org

Data presented is a compilation from multiple sources and may vary based on experimental conditions.

Flupenthixol exists as two geometric isomers: cis(Z)-flupenthixol and trans(E)-flupenthixol. nih.govsmpdb.ca The pharmacological activity of flupenthixol is almost exclusively attributed to the cis(Z) isomer. drugbank.comnih.govjopcr.com The trans(E) isomer is considered to be virtually inactive in terms of its affinity for dopamine receptors. jopcr.comcore.ac.uk

Studies have shown a significant difference in the receptor binding profiles of the two isomers. The cis(Z) isomer has a much higher affinity for dopamine receptors compared to the trans(E) isomer. wikipedia.orgcore.ac.uk This stereoselectivity is a critical aspect of its pharmacology. While the oral formulation of flupenthixol is often a racemic mixture of both isomers, the long-acting depot injection, flupenthixol decanoate (B1226879), is formulated exclusively with the active cis(Z) isomer. core.ac.ukcambridge.org

Table 2: Comparative Receptor Affinities of Flupenthixol Isomers

Receptor cis(Z)-flupentixol Affinity trans(E)-flupentixol Affinity
D1 3.5 474 (MB)
D2 0.35 120
D3 1.75 162.5
D4 66.3 >1000

Affinity values are indicative and sourced from a study using mouse brain (MB) receptors for trans-flupentixol D1 affinity. wikipedia.org

The antipsychotic activity of flupenthixol is thought to be directly related to its ability to block postsynaptic dopamine receptors within the CNS. nih.govhmdb.ca By acting as an antagonist, flupenthixol prevents dopamine from binding to these receptors, thereby reducing the excessive dopaminergic neurotransmission that is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.comnih.govunict.it This blockade occurs across various dopamine pathways in the brain. nih.gov

A key area of action for flupenthixol is the mesolimbic pathway, a critical brain circuit involved in reward, motivation, and emotion. patsnap.com Overactivity of dopamine in this pathway is strongly implicated in the development of psychotic symptoms. patsnap.compatsnap.com By antagonizing D2 receptors in the mesolimbic system, flupenthixol helps to normalize this hyperactivity. patsnap.com Research has demonstrated that the administration of flupenthixol into the nucleus accumbens, a key component of the mesolimbic pathway, can block dopamine signaling and modulate reward-seeking behaviors. pnas.orgbiorxiv.orgresearchgate.net

Serotonergic System Interactions

Flupenthixol exhibits antagonistic activity at serotonin (B10506) 5-HT2A receptors. patsnap.comdrugbank.comnih.gov This action is thought to contribute to its efficacy, potentially in alleviating some of the negative symptoms of psychosis and contributing to its mood-regulating effects. patsnap.compatsnap.comglobalcalcium.com The affinity of cis(Z)-flupentixol for the 5-HT2A receptor is notable, with a reported Ki value of 7 nM. medchemexpress.com However, some studies suggest that while flupenthixol does occupy 5-HT2A receptors, this occupancy at typical clinical doses is moderate and lower than what might be expected from in vitro data. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27Cl2F3N2OS B023768 Flupentixol Dihydrochloride CAS No. 51529-01-2

Properties

IUPAC Name

2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H/b18-5-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVDQEIIMOZNNA-MHKBYHAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017247
Record name 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride
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Molecular Weight

507.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2413-38-9, 51529-01-2
Record name Flupentixol dihydrochloride
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Record name Flupentixol dihydrochloride
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Record name 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride
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Record name 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride
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Record name cis-(Z)-Flupenthixol dihydrochloride
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Record name FLUPENTIXOL DIHYDROCHLORIDE, (Z)-
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Pharmacological Mechanisms and Molecular Targets

Adrenergic and Histaminergic System Interactions

Histamine (B1213489) H1 Receptor Antagonism

Flupenthixol (B1673465) also exhibits antagonistic activity at histamine H1 receptors. nih.govabcam.com This action is associated with sedative effects and can contribute to managing anxiety and agitation. patsnap.com

Novel Molecular Targets and Signaling Pathways

Recent research has identified novel molecular targets for flupenthixol, expanding the understanding of its mechanism of action beyond traditional receptor antagonism.

Phosphatidylinositol 3-Kinase (PI3K) Inhibition and PI3K/AKT Pathway

Flupenthixol has been identified as a new inhibitor of Phosphatidylinositol 3-Kinase (PI3K). nih.govmedchemexpress.com Specifically, it has been shown to bind to the ATP-binding pocket of PI3Kα with high affinity. nih.gov This inhibition leads to the specific downregulation of the PI3K/AKT signaling pathway. nih.govresearchgate.net

Studies have demonstrated that flupenthixol decreases the phosphorylation of AKT at both the S473 and T308 sites in a dose-dependent manner in lung cancer cells. nih.govresearchgate.net This inhibition of the PI3K/AKT pathway has been shown to induce apoptosis and suppress the growth of cancer cells in preclinical models. nih.govmedchemexpress.com For instance, in A549 and H661 lung cancer cell lines, flupentixol treatment resulted in a dose-dependent decrease in the expression of p-AKT and the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Table 1: Effect of Flupenthixol on Lung Cancer Cell Viability

Cell Line IC50 (μM)
A549 5.708 medchemexpress.com
H661 6.374 medchemexpress.com

This table shows the half-maximal inhibitory concentration (IC50) of flupenthixol in two different lung cancer cell lines, indicating its cytotoxic potential.

P-glycoprotein (P-gp) Modulation and Drug Resistance Reversal

Flupenthixol has been shown to modulate the function of P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance in cancer cells. nih.gov It can inhibit the drug transport function of P-gp, thereby reversing drug resistance. nih.gov Some research suggests that the cis-isomer of flupenthixol can enhance the affinity of certain substrates for P-gp, indicating a complex allosteric modulation of the transporter's function. acs.org This modulation of P-gp activity by flupenthixol may contribute to its potential as an adjunct in chemotherapy to overcome drug resistance. nih.gov

Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetic Profiles

Absorption Dynamics: Oral Bioavailability and Time to Maximum Concentration

Flupenthixol (B1673465) dihydrochloride (B599025) is readily absorbed from the gastrointestinal tract following oral administration. mims.com The oral bioavailability is approximately 40% to 55%. mims.comlundbeck.comunboundmedicine.comnih.gov After oral intake, the time to reach maximum serum concentration (Tmax) ranges from 3 to 8 hours. mims.comlundbeck.comdrugbank.com Steady-state plasma levels are typically achieved in about seven days of daily oral administration. lundbeck.comdrugbank.com For the intramuscular depot formulation, flupentixol decanoate (B1226879), peak plasma concentrations are reached between 4 and 7 days after injection. mims.comnih.govdrugbank.com One study noted that a fast-dissolving oral film formulation of flupentixol dihydrochloride resulted in a faster absorption rate and a relative bioavailability of 151.06% compared to the marketed tablet. nih.gov

Distribution Characteristics: Volume of Distribution and Tissue Accumulation

Flupenthixol is widely distributed throughout the body. mims.comdrugfuture.com The apparent volume of distribution is approximately 14.1 L/kg. mims.comlundbeck.comdrugbank.com It is highly bound to plasma proteins, with a binding rate of about 99%. mims.comlundbeck.comdrugbank.com Following administration, the highest concentrations of flupentixol are found in the lungs, liver, and spleen, while lower concentrations are observed in the brain and blood. lundbeck.comdrugbank.com Flupenthixol also crosses the blood-brain barrier and the placenta, and small amounts can enter breast milk. mims.comdrugfuture.com

Metabolic Pathways: Sulfoxidation, Dealkylation, and Glucuronide Conjugation

Flupenthixol is extensively metabolized in the liver. mims.comdrugbank.com The primary metabolic pathways include sulfoxidation, side-chain N-dealkylation, and glucuronic acid conjugation. mims.comlundbeck.comdrugfuture.com These processes result in the formation of pharmacologically inactive metabolites. lundbeck.comdrugbank.comnih.gov In rats, studies have shown that flupentixol is metabolized to sulphoxide and glucuronide derivatives. lundbeck.com Research has also identified cis-FPT sulfoxide (B87167) as a major phase-I metabolite in rat plasma and bile. psu.edu Additionally, a novel non-enzymatic addition of glutathione (B108866) onto the exocyclic double bond has been demonstrated. psu.edu

Elimination and Excretion Mechanisms

The elimination of flupentixol and its metabolites occurs primarily through the feces, with a smaller portion excreted in the urine. drugbank.comhres.cahres.ca The more lipophilic metabolites, such as unchanged flupentixol and dealkyl-flupentixol, are predominantly excreted in the feces, while the more hydrophilic metabolites, like sulfoxides and glucuronides, are excreted in the urine. lundbeck.comhres.ca

Half-Life Profiles: Oral vs. Intramuscular Formulations

The elimination half-life of flupenthixol differs significantly between its oral and intramuscular formulations. Following oral administration of this compound, the elimination half-life is approximately 35 hours. mims.comunboundmedicine.comdrugbank.com In contrast, the long-acting intramuscular depot formulation, flupentixol decanoate, has a much longer half-life of about 3 weeks, which reflects the slow release of the drug from the injection site. mims.comunboundmedicine.comdrugbank.com

Pharmacokinetic Parameters of Flupenthixol Formulations

ParameterOral Flupenthixol DihydrochlorideIntramuscular Flupentixol Decanoate
Bioavailability ~40-55% mims.comlundbeck.comunboundmedicine.comnih.gov100% nih.gov
Time to Peak Plasma Concentration (Tmax) 3-8 hours mims.comlundbeck.comdrugbank.com4-7 days mims.comnih.govdrugbank.com
Volume of Distribution (Vd) ~14.1 L/kg mims.comlundbeck.comdrugbank.comNot specified
Plasma Protein Binding ~99% mims.comlundbeck.comdrugbank.comNot specified
Elimination Half-Life ~35 hours mims.comunboundmedicine.comdrugbank.com~3 weeks mims.comunboundmedicine.comdrugbank.com
Time to Steady State ~7 days lundbeck.comdrugbank.com~3 months drugbank.com

Pharmacodynamic Considerations

Flupentixol is a thioxanthene (B1196266) derivative that acts as an antagonist at both D1 and D2 dopamine (B1211576) receptors. nih.gov This blockage of postsynaptic dopamine receptors in the central nervous system is believed to be the primary mechanism of its antipsychotic action. mims.com It also possesses weak anticholinergic and adrenergic effects. drugbank.comnih.gov The pharmacologically active form is the cis(Z) isomer. nih.gov The esterification of flupentixol to create the decanoate form for intramuscular injection allows for a slow release and prolonged duration of action. drugbank.com

Relationship between Receptor Occupancy and Clinical Effects

Research utilizing positron emission tomography (PET) has provided in vivo measurements of receptor occupancy in patients undergoing treatment. A significant study involving schizophrenic patients treated with an average daily oral dose of 5.7 mg (± 1.4 mg) of flupenthixol revealed specific occupancy rates for key receptors. wikipedia.orgnih.gov The dopamine D2 receptor occupancy (D2-RO) was found to be between 50% and 70%. wikipedia.orgnih.gov This range is widely considered to be therapeutic for antipsychotic efficacy. The same study demonstrated a more moderate in vivo occupancy for dopamine D1 receptors (D1-RO) at 20% (± 5%) and for serotonin (B10506) 5-HT2A receptors (5-HT2A-RO) at 20% (± 10%). wikipedia.orgnih.gov

While D2 receptor blockade is central to alleviating the positive symptoms of schizophrenia, the clinical significance of D1 and 5-HT2A receptor antagonism is also a subject of investigation. drugbank.comnih.gov The balanced antagonism of both D1 and D2 receptors is a feature that differentiates flupenthixol from some other antipsychotics. drugbank.comnih.gov It has been suggested that the interaction with 5-HT2A and/or D1 receptors could be related to flupenthixol's efficacy against negative symptoms, although the observed moderate occupancy levels suggest that this relationship may be dependent on dosage and individual patient metabolism, or that other mechanisms may be involved. nih.govnih.gov In vitro data confirm that flupenthixol has a comparable affinity for D1, D2, and 5-HT2A receptors. nih.gov It also binds to D3 and D4 dopamine receptors, as well as alpha-1 adrenoceptors. drugbank.com

Table 1: In Vivo Receptor Occupancy of Flupenthixol in Schizophrenic Patients

Receptor TargetAverage Daily DoseResulting Receptor Occupancy (RO)Source
Dopamine D25.7 (± 1.4) mg50 - 70% wikipedia.orgnih.gov
Dopamine D15.7 (± 1.4) mg20% (± 5%) wikipedia.orgnih.gov
Serotonin 5-HT2A5.7 (± 1.4) mg20% (± 10%) wikipedia.orgnih.gov

Dose-Response Relationships and Optimal Dosing

The relationship between the dose of flupenthixol and its clinical effectiveness, particularly for the long-acting decanoate injection, has been the subject of systematic review. Research indicates a clear dose-response curve for the maintenance treatment of schizophrenia. nih.govnih.gov

A systematic review analyzing data from 16 studies with a total of 514 patients established a dose-response relationship for flupentixol decanoate. nih.govnih.govresearchgate.net The analysis showed that treatment success rates rise steeply with doses up to 10 mg every two weeks. nih.govnih.gov The curve then plateaus, reaching a maximum therapeutic effect in a dose range of 20 mg to 40 mg administered every two weeks. nih.govnih.govresearchgate.net This range is associated with treatment success rates of 80-95%. nih.govnih.gov Consequently, the optimal dose of flupentixol decanoate for most patients in maintenance therapy is considered to be between 20 mg and 40 mg every two weeks. nih.govnih.govcambridge.org

While this range is identified as optimal for efficacy, it is also associated with a frequent occurrence of extrapyramidal side effects (EPSEs), which were observed in 12% to 71% of participants in the studies reviewed. nih.govnih.govresearchgate.net Some studies support the use of 40 mg every two weeks as an optimal dose. cambridge.orgcambridge.org However, the dose-response relationship can be complex; one study found that 40 mg every two weeks was as effective for relapse prevention as 40 mg every four weeks. cambridge.orgcambridge.org Dose adjustments should be made based on individual patient response and tolerability. nih.govnih.gov

Table 2: Dose-Response Relationship for Flupentixol Decanoate (6-Month Treatment Success Rate)

Dose (Administered Every 2 Weeks)Estimated Treatment Success RateSource
Placebo (Anchor)~25% nih.govnih.govresearchgate.net
10 mgSteeply increasing response nih.govnih.govresearchgate.net
20 - 40 mg80 - 95% nih.govnih.govresearchgate.net

Therapeutic Plasma Concentrations and Steady-State Levels

The therapeutic effectiveness of flupenthixol is dependent on achieving and maintaining adequate plasma concentrations. For patients with acute psychosis, research suggests a therapeutic threshold for plasma concentration. A study of acutely psychotic inpatients indicated that a satisfactory antipsychotic effect was associated with a plasma concentration of approximately 2 ng/mL or higher. nih.gov In another study, therapeutic doses corresponding to a D2 receptor occupancy of 50-70% were achieved with plasma concentrations that did not exceed 2 ng/mL. nih.gov

The time required to reach steady-state plasma levels, where the rate of drug administration is equal to the rate of elimination, differs significantly between the oral and the long-acting injectable (decanoate) formulations.

Oral Administration : Following oral administration of flupenthixol dihydrochloride, steady-state plasma concentrations are typically achieved in about seven days. drugbank.comhres.ca For a daily oral dose of 5 mg, the mean minimum steady-state plasma level has been measured at approximately 1.7 ng/mL (3.9 nmol/L). drugbank.comhres.ca

Intramuscular (Decanoate) Administration : The long-acting injectable formulation, flupentixol decanoate, is designed for slow release from an oil-based depot. patsnap.comnih.gov Due to this slow absorption and release, a much longer period is required to reach steady-state. Steady-state concentrations are generally attained after approximately three months of repeated administration. drugbank.comhres.canih.govd-nb.info Peak plasma concentrations after an injection are typically reached between four and ten days. hres.canih.govd-nb.info

It is important to note that plasma concentrations can vary significantly among individuals receiving the same dose, with reports of up to a five-fold difference. nih.govnih.govresearchgate.net

Table 3: Pharmacokinetic Parameters for Flupenthixol Formulations

ParameterOral Flupenthixol DihydrochlorideIntramuscular Flupentixol DecanoateSource
Time to Peak Plasma Conc. (Tmax) 3 - 8 hours4 - 10 days drugbank.comnih.govd-nb.info
Time to Reach Steady-State ~7 days~3 months drugbank.comhres.canih.govd-nb.info
Mean Min. Steady-State Level (at 5mg/day oral) ~1.7 ng/mL (3.9 nmol/L)Not Applicable drugbank.comhres.ca
Suggested Therapeutic Threshold ~2 ng/mL~2 ng/mL nih.gov

Therapeutic Efficacy and Clinical Applications Research

Research in Schizophrenia Spectrum Disorders

Flupenthixol (B1673465) has been investigated for its role in managing schizophrenia, a complex mental illness characterized by a range of symptoms. drugbank.com Research has particularly focused on its use in long-term therapy, its effects on different symptom clusters, and its ability to prevent relapses.

Impact on Positive and Negative Symptoms of Psychosis

Schizophrenia is associated with both positive symptoms, such as hallucinations and delusions, and negative symptoms, like emotional flattening and apathy. drugbank.com Flupenthixol's primary mechanism of action is believed to be the blockade of dopamine (B1211576) receptors in the brain, particularly the D2 receptors, which is thought to alleviate the positive symptoms of psychosis. drugbank.compatsnap.com

Research suggests that flupenthixol is effective against both positive and negative symptoms. A comparative study with haloperidol (B65202) in 23 patients with paroxysmal progredient schizophrenia found that flupenthixol led to a quicker reduction in positive symptoms. psychiatry-psychopharmacology.com Furthermore, in a group of patients with neurosis-like negative symptomatology, flupenthixol treatment resulted in a decrease or complete reduction of negative symptoms, including improvements in facial expression, mood, and emotions. psychiatry-psychopharmacology.com Another study observed that over a 12-month period, chronic schizophrenic patients on flupentixol decanoate (B1226879) showed significant improvements in BPRS scores for both positive and negative symptoms (14% to 18% improvement) and a 22% reduction in negative symptoms as assessed by the SANS scale. nih.gov

Relapse Prevention Studies

A key goal of maintenance therapy in schizophrenia is the prevention of relapse. Multiple studies have demonstrated the efficacy of antipsychotic drugs, including flupenthixol, in preventing relapse compared to placebo. A major review concluded that maintenance on antipsychotic drugs prevents relapse to a much greater extent than placebo for up to two years. nih.gov Specifically, the relapse rate for patients on antipsychotics was 24% compared to 61% for those on placebo. nih.gov

A study involving 62 chronic schizophrenic patients on flupentixol-decanoate maintenance therapy reported a relapse rate of 24.2% over 12 months, a rate that was independent of the dosage used. nih.gov In a double-blind controlled trial comparing a 50% reduced dose to a standard dose of flupenthixol decanoate in stable out-patients, the lower dose group had a significantly higher relapse rate at 12 months. cambridge.org An open clinical study also investigated flupenthixol's role in relapse prevention in schizophrenic patients with comorbid alcoholism, suggesting a potential beneficial effect in this dual-diagnosis population. uni-muenchen.de

Research in Affective Disorders

Beyond its use in schizophrenia, flupenthixol has been researched for its therapeutic potential in affective disorders, including depression and anxiety.

Antidepressant Effects in Mild to Moderate Depression

Flupenthixol has been investigated for the management of mild to moderate depression, both with and without accompanying anxiety. drugbank.comnih.gov In low doses, it is reported to have antidepressant, anxiolytic, and mood-stabilizing effects. medex.com.bd

Clinical trials have shown that flupenthixol can lead to a rapid onset of antidepressant effects, often observed within the first two to three days of administration, which is faster than some other antidepressant agents. drugbank.comnih.gov One study noted that it significantly improves symptoms in patients with mild-to-moderate depression and has effects comparable to amitriptyline (B1667244) at low doses, but with a quicker onset. painphysicianjournal.com Another study in elderly patients suggested that flupenthixol is an effective and well-tolerated antidepressant when given as a single daily dose. researchgate.net

Anxiolytic Properties

Flupenthixol exhibits anxiolytic, or anxiety-reducing, properties, particularly at lower doses. drugbank.compainphysicianjournal.com This makes it a consideration for patients experiencing anxiety alongside depression. drugbank.comnih.gov A double-blind crossover trial comparing flupenthixol to placebo in patients with mild to moderate anxiety/depression states found that while there was a high placebo response, trends favored flupenthixol. researchgate.net Another study comparing it to diazepam and nortriptyline (B1679971) found that clinical evaluation suggested flupenthixol was more effective than diazepam in improving mental state. researchgate.net

Combination Therapies

The synergistic effects of Flupenthixol when combined with other agents have been a key area of clinical investigation, particularly in the management of complex mood and anxiety disorders.

A notable combination is that of flupenthixol with melitracen (B1676185), a tricyclic antidepressant. 1mg.commedicinesauthority.gov.mt This combination is utilized for its antidepressant, anxiolytic, and activating properties, targeting conditions such as anxiety, depression, and asthenia (abnormal physical weakness). medicinesauthority.gov.mtdrugbank.comapollopharmacy.in Melitracen works by increasing the levels of mood-regulating chemical messengers in the brain, while low-dose flupenthixol provides anxiolytic and antidepressant effects by blocking dopamine receptors. 1mg.comnih.gov This dual-action approach is designed to provide rapid relief from symptoms. nih.govspringermedizin.de

Clinical studies have explored the efficacy of the flupenthixol-melitracen combination in various contexts. For instance, in patients with chronic somatic diseases experiencing depression and anxiety, the short-term addition of this combination to sertraline (B1200038) was found to contribute to early treatment improvement. nih.govspringermedizin.de The combination has also shown effectiveness in managing functional dyspepsia, a condition often linked to anxiety and depression. nih.govresearchgate.net Furthermore, research is underway to evaluate its use in conjunction with other treatments for conditions like thyroid-associated ophthalmopathy, where anxiety and depression can be significant comorbidities. clinicaltrials.gov

The rationale for this combination lies in the complementary mechanisms of action of the two drugs, which are believed to have a synergistic effect on therapeutic outcomes while potentially mitigating adverse reactions. nih.gov

Emerging Therapeutic Applications

Beyond its established uses, flupenthixol dihydrochloride (B599025) is being investigated for novel therapeutic applications, demonstrating its potential to address a wider range of medical conditions.

Antitumor Properties and Mechanisms

Recent research has highlighted the potential of flupenthixol as an anticancer agent, particularly in the context of lung cancer. nih.govijbs.comnih.gov Studies have shown that flupenthixol can inhibit the proliferation of lung cancer cells and induce apoptosis (programmed cell death). nih.govmedchemexpress.com

The proposed mechanism of action involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is often hyperactivated in lung cancer and plays a crucial role in cell proliferation, survival, and metastasis. nih.govijbs.comresearchgate.net Flupenthixol has been identified as a new PI3K inhibitor, with research suggesting it can dock to the ATP binding pocket of PI3Kα, a catalytic subunit of PI3K. nih.govijbs.com By inhibiting this pathway, flupenthixol has been shown to decrease the phosphorylation of AKT and the expression of the downstream anti-apoptotic protein Bcl-2. nih.govresearchgate.net

In vitro and in vivo studies have demonstrated that flupenthixol exhibits cytotoxicity in lung cancer cell lines and can suppress tumor growth in animal models. nih.govmedchemexpress.com Notably, the inhibitory effect of flupenthixol on the PI3K/AKT pathway has been reported to be stronger than that of some known PI3K inhibitors. nih.govijbs.comresearchgate.net These findings suggest that flupenthixol, an established drug, could be repurposed as a novel treatment for lung cancer. nih.govijbs.comnih.gov

Antitumor Activity of Flupenthixol Dihydrochloride in Lung Cancer Cell Lines
Cell LineEffectMechanism of ActionKey Findings
A549Inhibition of cell viability, induction of apoptosisInhibition of PI3K/AKT pathway, decreased p-AKT and Bcl-2 expressionIC50 of 5.708 μM; increased percentage of apoptotic cells. nih.gov
H661Inhibition of cell viability, induction of apoptosisInhibition of PI3K/AKT pathway, decreased p-AKT and Bcl-2 expressionIC50 of 6.374 μM; increased percentage of apoptotic cells. nih.gov

Pain Management

The analgesic properties of flupenthixol, particularly in combination with melitracen, have been explored in the context of chronic pain conditions. A retrospective study investigated the effectiveness of this combination in treating persistent idiopathic facial pain (PIFP). painphysicianjournal.comnih.gov

The study reported that a significant percentage of patients with PIFP experienced pain relief with the flupenthixol-melitracen combination. painphysicianjournal.comnih.gov The mechanism is thought to involve the modulation of serotonergic and noradrenergic nervous systems, which are involved in descending pain-inhibitory pathways. painphysicianjournal.com Flupenthixol acts as a dopamine receptor antagonist, while melitracen is a tricyclic antidepressant that inhibits the reuptake of norepinephrine (B1679862) and serotonin (B10506). painphysicianjournal.com

The findings suggest that this combination may be a viable treatment option for PIFP, with a relatively rapid onset of action. painphysicianjournal.comnih.gov However, the retrospective nature of the study highlights the need for further randomized controlled trials to confirm these findings. painphysicianjournal.comnih.gov

Efficacy of Flupenthixol-Melitracen in Persistent Idiopathic Facial Pain
Study DesignNumber of PatientsPrimary OutcomeKey Finding
Retrospective unicentric cohort study128Pain relief (≥50% reduction in NRS-11 score)82.0% of patients achieved pain relief. painphysicianjournal.comnih.gov

Substance Abuse and Dependence Research

The role of flupenthixol in the management of substance abuse and dependence has been a subject of investigation, with mixed results. The rationale for its use stems from the involvement of the mesolimbic dopamine system in the reinforcing effects of drugs of abuse. nih.gov As a dopamine D1 and D2 receptor antagonist, flupenthixol has been studied for its potential to reduce drug intake and relapse rates. nih.gov

In the context of cocaine dependence , some preliminary studies have suggested that flupenthixol may be useful in decreasing cocaine consumption. nih.govnih.gov A pilot study in cocaine abusers with schizophrenia found that flupenthixol was well-tolerated and associated with a reduction in cocaine-positive urine samples and an improvement in psychiatric symptoms. tandfonline.comnih.gov However, the evidence base remains limited. nih.gov

Regarding alcohol dependence , the findings have been less promising. nih.gov Animal studies indicated that while flupenthixol could reduce alcohol intake, the effect was not highly selective. nih.gov A placebo-controlled study in detoxified alcohol-dependent individuals found that flupenthixol decanoate did not prevent relapse and was associated with higher relapse rates compared to placebo. nih.govrxisk.org Some researchers suggest that flupenthixol might be more beneficial in patients with comorbid psychiatric disorders and substance abuse. nih.govresearchgate.net

Further research is needed to clarify the potential role of flupenthixol in substance abuse treatment, with a focus on dosing, duration of treatment, and identifying patient subgroups who may benefit. nih.gov

Neurobiological and Behavioral Research

Impact on Brain Dopamine (B1211576) Systems and Neurotransmission

Flupenthixol (B1673465) dihydrochloride (B599025) is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class. patsnap.comapollopharmacy.in Its primary mechanism of action involves the antagonism of dopamine receptors in the brain, which is crucial for mitigating symptoms associated with psychotic disorders. patsnap.compatsnap.com The antipsychotic effects are largely attributed to its active stereoisomer, cis(Z)-flupentixol, which acts as a potent antagonist at both dopamine D1 and D2 receptors with similar affinity. drugbank.comnih.gov

Dopamine is a key neurotransmitter involved in regulating mood, cognition, and behavior. patsnap.com In conditions like schizophrenia, it is hypothesized that an overactivity of dopamine transmission, particularly in the mesolimbic pathway, leads to positive symptoms such as hallucinations and delusions. patsnap.comnih.gov By blocking D2 receptors, flupenthixol reduces this hyperactivity, helping to alleviate these symptoms. patsnap.comnih.gov While the antagonism of D2 receptors is central to its antipsychotic action, evidence suggests that blocking other dopamine receptor subtypes, such as D1, D3, or D4, may also contribute to its therapeutic effects. nih.gov

A study measuring in vivo receptor occupancies in schizophrenic patients found that a daily dose of 5.7 ± 1.4 mg of flupentixol resulted in 50-70% occupancy for D2 receptors and 20 ± 5% for D1 receptors. wikipedia.org The antipsychotic effects are predominantly a function of D2 antagonism. wikipedia.org At lower doses, its antidepressant effects may be mediated by preferentially binding to D2 autoreceptors, leading to increased postsynaptic activation via higher dopamine levels. wikipedia.org This is supported by flupenthixol's demonstrated ability to raise dopamine levels in mice. wikipedia.org

Beyond dopamine receptors, flupenthixol also exhibits moderate antagonistic effects on serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and alpha-adrenergic receptors. patsnap.com The antagonism of serotonin receptors may contribute to reducing both positive and negative symptoms of psychosis. patsnap.com

Effects on Incentive Motivation and Conditioned Behaviors

Research indicates that dopamine systems, particularly the mesolimbic dopamine system, play a significant role in mediating the reinforcing effects of substances of abuse. researchgate.net Flupenthixol, by blocking dopamine D1 and D2 receptors, has been investigated for its potential to reduce the intake of and relapse to drugs like alcohol and psychostimulants. researchgate.net

Studies using animal models have shown that flupenthixol can attenuate the discriminative stimulus effects and intake of psychostimulants. researchgate.net In one study, systemic administration of the dopamine antagonist cis-flupenthixol was found to block the expression of conditioned positive effects of cocaine in rats, without affecting the conditioned negative effects. nih.govcaymanchem.com Specifically, it reduced cocaine-induced locomotor activity and prevented the development of conditioned place preferences for cocaine-paired environments. nih.govcaymanchem.com

Flupenthixol has also been shown to impact Pavlovian conditioned responses. In a study examining Pavlovian incentive motivation, flupenthixol blocked the ability of a conditioned stimulus to enhance both goal approach and instrumental reward-seeking behavior. researchgate.net Further research using a sign-tracker/goal-tracker animal model demonstrated that the systemic antagonism of D1 and D2 receptors with flupenthixol prevents the development of a sign-tracking conditioned response (where the cue itself acquires powerful motivational properties) but not a goal-tracking response (where the cue does not). nih.govescholarship.org Intra-accumbens injection of flupenthixol markedly impaired the expression of a sign-tracking conditioned response, suggesting that dopamine in the nucleus accumbens core is crucial for attributing incentive salience to reward cues. nih.govumich.edu

In operant conditioning studies, bilateral intracaudate injections of cis-flupenthixol in rats trained to press a lever for food produced a time-dependent intrasession decline in responding, resembling an extinction pattern. queensu.ca This effect was not observed with the inactive isomer trans-flupenthixol or saline. queensu.ca Similarly, both the mixed D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decreased operant responding for nicotine (B1678760) and food in both male and female rats. nih.gov

Neuroplasticity and Receptor Regulation Studies

Dopamine plays a significant role in modulating synaptic plasticity within the hippocampus. nih.gov Studies have explored how dopamine depletion and antagonism affect neuroplasticity-related signaling pathways.

In a study involving rats with dopamine depletion induced by 6-hydroxydopamine (6-OHDA), an increase in the phosphorylation of key hippocampal plasticity-related proteins was observed. nih.govresearchgate.net These proteins included extracellular signal-regulated kinase (ERK), protein kinase B (Akt), glycogen (B147801) synthase kinase 3β (GSK3β), and cAMP response element-binding protein (CREB). nih.govresearchgate.net This suggests a potential compensatory mechanism that promotes activity-independent neuroplasticity following the loss of dopamine. nih.govresearchgate.net

To further investigate this, in vitro experiments were conducted on primary hippocampal neurons. nih.govresearchgate.net Exposure to dopamine inhibited the constitutive phosphorylation of ERK, Akt, GSK3, and CREB. nih.govresearchgate.net Conversely, the application of the D1/D2 dopamine receptor antagonist, flupentixol, restored these phosphorylation levels. nih.govresearchgate.net These findings indicate that dopamine depletion triggers an upregulation of plasticity-related signaling in the hippocampus. nih.govresearchgate.net

Dopamine receptors, including D1-like and D2-like receptors, modulate cAMP production and can regulate the Akt/GSK3β signaling pathway, which influences synaptic plasticity. nih.govacs.org Both ERK and CREB are essential for neuroplasticity related to memory formation, and their phosphorylation can be induced by both D1 and D2 receptor stimulation through separate pathways. nih.gov

Chronic administration of antipsychotic drugs like flupenthixol, which are dopamine antagonists, has been shown to elevate prolactin levels in rodents. scbt.com This is a secondary consequence of chronic dopamine antagonism of pituitary lactotrophs. scbt.com

Animal Models in Psychopharmacology Research

Flupenthixol dihydrochloride has been extensively studied in various animal models to understand its antipsychotic and other behavioral effects. These models are crucial for investigating the complex interactions of the compound at a whole-organism level. sun.ac.za

One such model is the zebrafish, which is cost-effective and allows for high-throughput screening. sun.ac.za A zebrafish model of psychosis, induced by the GABAA receptor antagonist pentylenetetrazole (PTZ), has been used to assess the antipsychotic action of flupentixol. sun.ac.za PTZ-induced erratic movement and increased locomotor activity in zebrafish are reversed by flupentixol, demonstrating its potential therapeutic effect. sun.ac.za

Rat models have been instrumental in studying the effects of flupentixol on addiction and motivation. For instance, flupentixol was found to reduce alcohol intake in a rat model of alcoholism, although the effect was not highly selective. researchgate.net In models of cocaine abuse, flupentixol has been shown to attenuate the rewarding effects of the drug. researchgate.netnih.gov Studies using unilateral intracaudate putamen injections of cis-flupenthixol in rats receiving systemic amphetamine helped determine a behaviorally effective dose by measuring circling behavior. queensu.ca

Operant conditioning paradigms in rats have been used to assess the impact of flupentixol on motivated behavior. queensu.canih.gov For example, rats trained to press a lever for food reward showed a significant decline in responding after receiving intracaudate injections of cis-flupenthixol. queensu.caqueensu.ca Similarly, operant responding for nicotine was decreased by flupentixol in rats. nih.gov The sign-tracker/goal-tracker model in rats has been pivotal in elucidating the role of dopamine signaling in incentive motivation and how flupentixol selectively impairs the attribution of incentive salience to reward cues. nih.govescholarship.orgumich.edu

In vivo experiments in mice have also been conducted. Flupentixol provided significant protection to mice challenged with a lethal dose of a virulent bacterial strain, indicating potential antimicrobial properties. apexbt.com Additionally, flupentixol has been shown to raise dopamine levels in mice, which may underlie its antidepressant effects at low doses. wikipedia.org

Safety Profile and Adverse Event Mechanisms Research

Extrapyramidal Symptoms (EPS)

Flupenthixol (B1673465) dihydrochloride (B599025), a typical antipsychotic of the thioxanthene (B1196266) class, is associated with a risk of extrapyramidal symptoms (EPS). altimacommunication.com These movement disorders are a significant consideration in its safety profile and have been the subject of extensive research.

The primary mechanism underlying flupenthixol-induced EPS is the blockade of dopamine (B1211576) receptors in the brain, particularly the D2 receptors. patsnap.compatsnap.com Flupenthixol acts as a potent antagonist at both D1 and D2 dopamine receptors. patsnap.comnih.gov The antipsychotic effects are thought to stem from the blockade of D2 receptors in the mesolimbic pathway, which reduces the hyperactivity of dopamine transmission believed to cause psychotic symptoms. patsnap.com

The dopamine receptor blockade by flupenthixol can manifest as several distinct types of extrapyramidal symptoms. altimacommunication.compatsnap.com These drug-induced movement disorders can be acute or develop with long-term use. patsnap.comhres.ca

Tardive Dyskinesia: This is a potentially irreversible syndrome of involuntary, dyskinetic movements that can develop in patients on long-term antipsychotic therapy or after discontinuation of treatment. hres.calundbeck.com It is characterized by rhythmical, involuntary movements of the tongue, face, mouth, or jaw, such as tongue protrusion, cheek puffing, and chewing movements. hres.calundbeck.com In some cases, involuntary movements of the extremities may also occur. hres.calundbeck.com The risk of tardive dyskinesia appears to be higher in elderly patients, especially females, on high-dose therapy. hres.calundbeck.com

Akathisia: This condition is characterized by a state of motor restlessness, where patients feel a compelling need to be in constant motion. altimacommunication.comhres.ca

Dystonia: This involves sustained muscle contractions that can cause twisting and repetitive movements or abnormal postures. altimacommunication.comhres.ca Acute dystonic reactions can include symptoms like a protruding tongue and torticollis (twisting of the neck). inchem.org

Pseudoparkinsonism: This refers to drug-induced parkinsonian symptoms, including tremors, rigidity, and bradykinesia (slowness of movement). altimacommunication.compatsnap.com

The following table summarizes the types of Extrapyramidal Symptoms associated with Flupenthixol Dihydrochloride.

Type of EPSDescription
Tardive Dyskinesia Potentially irreversible, involuntary, dyskinetic movements, often affecting the face, mouth, and extremities. hres.calundbeck.com
Akathisia A state of motor restlessness and a compelling need to be in constant motion. altimacommunication.comhres.ca
Dystonia Sustained muscle contractions causing twisting, repetitive movements, or abnormal postures. altimacommunication.comhres.ca
Pseudoparkinsonism Drug-induced parkinsonian symptoms such as tremors, rigidity, and slowness of movement. altimacommunication.compatsnap.com

In clinical research and practice, several strategies are employed to manage flupenthixol-induced EPS. A primary approach is dose reduction, as the symptoms are often dose-dependent. lundbeck.com Standard anticholinergic antiparkinsonian medications are also commonly used to control or curtail these symptoms. altimacommunication.comlundbeck.com However, it's important to note that antiparkinsonian agents are generally not effective for tardive dyskinesia and may even worsen the symptoms. hres.calundbeck.com If signs of tardive dyskinesia appear, discontinuation of all antipsychotic agents is often suggested. hres.calundbeck.com In some clinical trial settings, flupentixol-induced extrapyramidal effects have been managed with anti-Parkinsonian drugs. nih.gov

Types of EPS: Tardive Dyskinesia, Akathisia, Dystonia, Pseudoparkinsonism

Cardiovascular System Effects

Research has identified potential cardiovascular risks associated with flupenthixol dihydrochloride, including effects on the heart's electrical cycle and cerebrovascular events.

Like other antipsychotic drugs, flupenthixol has been shown to have the potential to cause QTc prolongation. lundbeck.comdrugbank.commedicines.org.uk A persistently prolonged QT interval is a risk factor for malignant arrhythmias, including Torsade de Pointes, ventricular tachycardia, and ventricular fibrillation, which can lead to sudden unexplained death. lundbeck.commedicines.org.uk The risk of these serious arrhythmias may be increased by the co-administration of other drugs known to significantly increase the QT interval, such as certain antiarrhythmics, antipsychotics, macrolide antibiotics, and quinolone antibiotics. lundbeck.com Caution is also advised when flupenthixol is used with drugs that can cause electrolyte disturbances, like thiazide diuretics (which can cause hypokalemia), as this may also increase the risk of QT prolongation and malignant arrhythmias. lundbeck.com Overdoses of flupenthixol, especially when taken with other drugs affecting the heart, have been associated with ECG changes, QT prolongation, Torsades de Pointes, cardiac arrest, and ventricular arrhythmias. drugbank.com

Clinical studies have indicated an association between the use of some atypical antipsychotics and an approximately 3-fold increased risk of cerebrovascular adverse events, such as stroke, in elderly patients with dementia. lundbeck.commedicines.org.uk While the mechanism for this increased risk is not fully understood, an increased risk cannot be ruled out for other antipsychotics like flupenthixol or in other patient populations. lundbeck.commedicines.org.uk Therefore, it is recommended that flupenthixol be used with caution in patients with risk factors for stroke. lundbeck.commedicines.org.uk

Cases of venous thromboembolism (VTE) have also been reported with the use of antipsychotic drugs. lundbeck.commedicines.org.uk As patients treated with antipsychotics often have acquired risk factors for VTE, it is important to identify all possible risk factors before and during treatment with flupenthixol and to implement preventive measures. medicines.org.uk

The following table summarizes the potential cardiovascular and cerebrovascular adverse events associated with Flupenthixol Dihydrochloride.

Adverse EventDescription
QTc Prolongation An extension of the QT interval on an electrocardiogram, which can increase the risk of serious heart rhythm disturbances. lundbeck.comdrugbank.commedicines.org.uk
Arrhythmias Irregular heartbeats, including potentially life-threatening conditions like Torsade de Pointes, ventricular tachycardia, and ventricular fibrillation. lundbeck.commedicines.org.uk
Stroke A cerebrovascular event where blood flow to the brain is interrupted, leading to brain cell damage. An increased risk has been observed with some antipsychotics in certain populations. lundbeck.comdrugbank.commedicines.org.uk
Venous Thromboembolism (VTE) The formation of blood clots in the veins, which can be a serious medical condition. lundbeck.commedicines.org.uk

QTc Prolongation and Arrhythmia Risk

Endocrine and Metabolic Considerations

Flupenthixol dihydrochloride's interaction with the body's endocrine and metabolic systems can lead to several significant clinical outcomes. These effects are primarily linked to its mechanism of action, which involves the antagonism of dopamine receptors.

Hyperprolactinemia and its Clinical Significance

Flupenthixol is known to elevate prolactin levels in the blood, a condition known as hyperprolactinemia. drugbank.comlundbeck.com This occurs because the drug blocks dopamine D2 receptors in the hypothalamic tuberoinfundibular system, which normally inhibits prolactin secretion. nih.gov While the clinical significance of drug-induced hyperprolactinemia is not entirely understood for all patients, persistent elevation can have notable consequences. drugbank.comnih.gov

A study on patients undergoing long-term therapy with flupenthixol showed that prolactin levels could increase to two to three times the baseline during the first month of treatment. However, these levels showed a reduction at three and six months, eventually normalizing over the subsequent months.

Potential Clinical Manifestations of Hyperprolactinemia:

Reproductive Health: In some individuals, hyperprolactinemia can lead to disturbances such as galactorrhea (inappropriate milk production), amenorrhea (absence of menstruation), gynecomastia (enlargement of breast tissue in males), and impotence. lundbeck.comhres.cascbt.com

Bone Health: Chronic hyperprolactinemia, especially when associated with hypogonadism (reduced function of the gonads), may contribute to decreased bone mineral density. drugbank.comlundbeck.comnih.gov

It is important to note that tissue culture experiments suggest that about one-third of human breast cancers are prolactin-dependent in vitro. lundbeck.comscbt.com However, clinical and epidemiological studies have not yet established a conclusive link between chronic administration of neuroleptic drugs like flupenthixol and mammary tumorigenesis. lundbeck.com

Bone Mineral Density Impact in Long-term Therapy

Long-term treatment with flupenthixol can have an impact on bone mineral density. drugbank.comnih.gov This effect is often a secondary consequence of the drug's tendency to cause sustained hyperprolactinemia. drugbank.comlundbeck.comnih.gov

Prolonged high levels of prolactin can lead to hypogonadism, which in turn can result in decreased bone mineral density in both men and women. drugbank.comnih.gov This reduction in bone density increases the risk of developing osteoporosis, a condition characterized by brittle bones, over the long term. wikipedia.orgpatsnap.com Studies have shown that patients on long-term prolactin-raising antipsychotic medication are at a high risk of reduced bone mineral density. cambridge.org This bone loss has been correlated with the medication dose. cambridge.org

Weight Gain and Metabolic Syndrome Association

Weight gain is a recognized potential side effect of flupenthixol treatment. wikipedia.orgpatsnap.com Research indicates that patients on depot antipsychotics, including flupenthixol decanoate (B1226879), have a higher prevalence of obesity compared to the general population. scielo.br

A 12-month study of first-episode schizophrenia patients treated with long-acting injectable flupenthixol decanoate revealed significant increases in Body Mass Index (BMI) and waist circumference. nih.gov The study also noted a significant increase in triglycerides and a decrease in HDL cholesterol, both components of the metabolic syndrome. nih.gov However, there were no significant changes in systolic and diastolic blood pressure, LDL cholesterol, or glucose values over the 12 months. nih.gov

While some antipsychotics are strongly associated with weight gain and metabolic disturbances, the evidence for flupenthixol is somewhat mixed. A large network meta-analysis did not find evidence of weight gain with flupenthixol when compared to a placebo. nih.gov Despite this, monitoring for weight gain and other metabolic changes is considered important during treatment. cambridge.org

Central Nervous System Adverse Effects

As a neuroleptic agent, flupenthixol dihydrochloride directly affects the central nervous system (CNS), leading to a range of potential adverse effects.

Sedation, Drowsiness, and Somnolence

Sedation, drowsiness, and somnolence are commonly reported CNS side effects associated with flupenthixol. lundbeck.comhres.camims.com Although it is considered a relatively non-sedating antipsychotic, these effects can still occur, particularly at the beginning of treatment. hres.capatsnap.com An overdose of flupenthixol is often characterized by sedation, which can be preceded by agitation and confusion, and may progress to somnolence or even coma. drugbank.comlundbeck.com

Seizure Threshold Lowering

Flupenthixol has the potential to lower the seizure threshold, meaning it may increase the susceptibility to seizures. lundbeck.comhres.cahres.ca Therefore, it should be used with caution in individuals with a history of convulsive disorders. lundbeck.comhres.ca The mechanism by which many antipsychotics lower the seizure threshold is not fully understood, but it is a recognized class effect. scbt.comtg.org.au Overdoses of flupenthixol have been associated with convulsions. drugbank.comlundbeck.com

Neuroleptic Malignant Syndrome (NMS)

Neuroleptic Malignant Syndrome (NMS) is a rare, idiosyncratic, but life-threatening neurological emergency associated with the use of antipsychotic medications, including flupenthixol dihydrochloride. wikipedia.orghres.capatsnap.com The condition is not an allergic reaction but rather a severe adverse reaction to drugs that block dopamine receptors. msdmanuals.com The primary trigger for NMS is a drastic reduction in central dopaminergic transmission, most prominently due to the blockade of D2 receptors. nih.govtandfonline.comwikipedia.org

The pathophysiology of NMS is complex and not fully elucidated, but the central hypothesis revolves around dopamine receptor blockade in different brain pathways. tandfonline.com

Hypothalamic D2 Receptor Blockade : This is believed to disrupt thermoregulation, leading to the hallmark symptom of hyperthermia (high fever). wikipedia.orgscbt.com

Nigrostriatal Pathway Blockade : Dopamine antagonism in the basal ganglia is thought to cause the severe muscle rigidity ("lead-pipe" rigidity) and other extrapyramidal symptoms seen in NMS. emcrit.org This intense muscular activity and subsequent muscle breakdown (rhabdomyolysis) can contribute to hyperthermia and lead to elevated creatine (B1669601) phosphokinase (CPK) levels and myoglobinuria, potentially causing acute renal failure. wikipedia.orgscbt.com

Mesolimbic and Mesocortical Pathway Involvement : Alterations in these pathways likely contribute to the changes in mental status, which can range from agitated delirium to lethargy or coma. tandfonline.comemcrit.org

Autonomic instability is another core feature, manifesting as irregular pulse, fluctuating blood pressure, tachycardia, and excessive sweating (diaphoresis). hres.cascbt.com This is thought to result from the disruption of dopamine's role in regulating the autonomic nervous system. emcrit.org While NMS can occur at any time during treatment, it most often begins within the first two weeks of initiating or increasing the dose of a neuroleptic agent. msdmanuals.comtandfonline.com

Table 1: Key Features of NMS and Their Proposed Mechanisms

Clinical ManifestationProposed Underlying MechanismAssociated Pathway/System
Hyperthermia (High Fever)Disruption of central thermoregulatory processes. wikipedia.orgscbt.comHypothalamus (D2 Receptor Blockade)
Muscle RigiditySevere disruption of motor control. emcrit.orgNigrostriatal Pathway (D2 Receptor Blockade)
Altered Mental StatusDisruption of thought processes and consciousness. emcrit.orgMesolimbic and Mesocortical Pathways
Autonomic DysfunctionLoss of stable, involuntary bodily functions (e.g., heart rate, blood pressure). hres.caHypothalamus, Autonomic Nervous System
RhabdomyolysisBreakdown of muscle tissue from intense rigidity and hyperthermia. wikipedia.orgPeripheral Skeletal Muscle System

Other Reported Adverse Events and Mechanisms

Beyond NMS, flupenthixol dihydrochloride is associated with other adverse events stemming from its pharmacological activity at various receptors.

Flupenthixol, like many first-generation antipsychotics, possesses anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. nih.govrxlist.comlundbeck.com This blockade prevents acetylcholine from binding to its receptors, leading to a range of peripheral and central side effects. mind.org.uk While flupenthixol's anticholinergic effects are considered relatively weak compared to low-potency antipsychotics, they can still be clinically significant. lundbeck.com The persistence of these side effects has been noted in clinical comparisons. nih.gov

Common manifestations of anticholinergic activity include:

Dry Mouth (Xerostomia) : Reduced saliva production due to blockade of muscarinic receptors on salivary glands. mind.org.ukpatsnap.com

Blurred Vision : Interference with accommodation of the lens (cycloplegia) and pupil dilation (mydriasis). mind.org.uk

Constipation : Decreased motility of the smooth muscle in the gastrointestinal tract. scbt.commind.org.uk In severe cases, particularly in elderly patients or when combined with other anticholinergic drugs, this can lead to paralytic ileus, a paralysis of the bowel muscles. hres.cawikipedia.orglundbeck.com

Urinary Retention : Relaxation of the bladder detrusor muscle and contraction of the urethral sphincter. nih.govmind.org.uk

Cognitive Effects : Centrally, anticholinergic action can contribute to confusion and delirium. mind.org.uk

Table 2: Common Anticholinergic Effects and Disrupted Processes

Adverse EffectPhysiological DisruptionReceptor Target
Dry Mouth (Xerostomia)Inhibition of salivary secretion. mind.org.ukMuscarinic receptors in salivary glands
Blurred VisionParalysis of ciliary muscle, pupil dilation. mind.org.ukMuscarinic receptors in the eye
ConstipationReduced gastrointestinal peristalsis. scbt.comrxlist.comMuscarinic receptors in the gut wall
Urinary RetentionInhibition of bladder contraction. nih.govMuscarinic receptors in the bladder

Gastrointestinal (GI) disturbances with flupenthixol can arise from both its anticholinergic and antidopaminergic actions. scbt.comjove.com Dopamine is an inhibitory neurotransmitter in the GI tract, and its blockade can influence motility. jove.comjove.com Dopamine receptor antagonists can act as prokinetic agents, stimulating GI motility. jove.com However, the clinical presentation can be complex, including nausea, vomiting, constipation, or diarrhea. patsnap.comwikipedia.org

Nausea and Vomiting : While flupenthixol can cause nausea, its potent D2 receptor antagonism in the chemoreceptor trigger zone of the brainstem also gives it a powerful anti-emetic (anti-vomiting) effect. hres.calundbeck.comnih.gov

Constipation and Paralytic Ileus : These are primarily attributed to the drug's anticholinergic effects, which slow down gut transit. scbt.comlundbeck.com

Diarrhea : Although less common, diarrhea can also occur. patsnap.comwikipedia.org The mechanism may be related to complex alterations in gut motility regulation.

Table 3: Gastrointestinal Disturbances and Postulated Mechanisms

DisturbancePrimary MechanismReceptor(s) Involved
ConstipationReduced gut motility. scbt.comMuscarinic (Anticholinergic)
Anti-emetic EffectBlockade of chemoreceptor trigger zone. nih.govDopamine D2
Paralytic Ileus (rare)Severe inhibition of peristalsis. wikipedia.orglundbeck.comMuscarinic (Anticholinergic)

Acute pancreatitis is a rare but serious adverse event reported in association with antipsychotic medications. nih.govresearchgate.net While it is more frequently documented with atypical antipsychotics like clozapine (B1669256) and olanzapine (B1677200), cases have been linked to typical antipsychotics as well. nih.govfrontiersin.org For antipsychotics in general, several potential mechanisms for drug-induced pancreatitis have been proposed, although the exact pathway is often unclear. frontiersin.org These mechanisms are not mutually exclusive and may include:

Hypersensitivity Reactions : An immune-mediated inflammatory response in the pancreas. frontiersin.orgbmj.com

Metabolic Effects : Some antipsychotics can induce hypertriglyceridemia, where high levels of triglycerides lead to the production of damaging free fatty acids by pancreatic lipase. nih.govfrontiersin.org

Toxic Metabolites : The accumulation of cytotoxic metabolites of the drug within the pancreas could lead to direct cellular injury and secondary inflammation. researchgate.net

Pancreatic Duct Constriction : A proposed mechanism involves the constriction or obstruction of the pancreatic duct. frontiersin.org

Most reported cases of antipsychotic-induced pancreatitis occur within the first six months of starting the medication, suggesting a potential cause-and-effect relationship. nih.govresearchgate.net

The use of flupenthixol and other antipsychotics can lead to a significant deterioration in dental health. scbt.com The primary mechanism is the anticholinergic side effect of xerostomia, or dry mouth. patsnap.comthejcdp.comwebmd.com Saliva plays a crucial protective role in the oral cavity by neutralizing acids, remineralizing tooth enamel, and controlling microbial populations.

Reduced salivary flow creates an environment conducive to several oral health problems:

Increased Dental Caries : Without the buffering and cleansing action of saliva, plaque acids remain on tooth surfaces for longer, leading to demineralization and an increased risk of cavities. thejcdp.compdgi.or.id

Periodontal Disease : Alterations in the oral microbiome due to a dry environment can increase the risk of gum inflammation (gingivitis) and more severe periodontal disease. thejcdp.com

Oral Infections : The lack of saliva's antimicrobial properties can lead to a higher incidence of oral infections, such as oral candidiasis (thrush). thejcdp.com

Studies have shown that individuals with severe psychiatric disorders, who are often on long-term psychotropic medication, have a significantly higher probability of tooth loss compared to the general population. thejcdp.com

Table 4: Mechanism of Antipsychotic-Induced Dental Health Deterioration

Initial Event (Drug Side Effect)Physiological ConsequenceResulting Dental Pathology
Anticholinergic effect. mind.org.ukReduced salivary secretion (Xerostomia). thejcdp.comIncreased risk of dental caries. pdgi.or.id
Xerostomia (Dry Mouth)Loss of acid buffering capacity.Enamel demineralization. thejcdp.com
Xerostomia (Dry Mouth)Reduced oral clearance of food/bacteria.Increased risk of periodontal disease. thejcdp.com
Xerostomia (Dry Mouth)Loss of antimicrobial proteins.Increased risk of oral infections (e.g., candidiasis). thejcdp.com

Drug Interaction Studies

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when drugs influence each other's effects directly at the receptor level or through similar physiological pathways.

Interactions with Other Antipsychotics

Concurrent use of flupenthixol (B1673465) with other antipsychotic agents is generally not recommended. wikipedia.org This practice can lead to an increased risk of additive side effects, particularly those affecting the neurological system. The potential for enhanced extrapyramidal symptoms (EPS), such as parkinsonism, akathisia, and dystonia, is a significant concern. medicines.org.uk Furthermore, combining antipsychotics can elevate the risk of neuroleptic malignant syndrome (NMS), a rare but life-threatening condition. wikipedia.orgdrugbank.com The additive antagonistic effects on dopamine (B1211576) receptors are the primary basis for these heightened risks. wikipedia.orge-compendium.be

Interacting Drug ClassPotential OutcomeMechanism
Other Antipsychotics (e.g., phenothiazines, butyrophenones)Increased risk of extrapyramidal symptoms (EPS) and tardive dyskinesia. medicines.org.ukAdditive dopamine receptor antagonism. wikipedia.org
Increased risk of Neuroleptic Malignant Syndrome (NMS). wikipedia.orgSynergistic effects on central nervous system pathways.
LithiumIncreased risk of neurotoxicity. wikipedia.orgmedicines.org.ukijbs.comThe precise mechanism is not fully understood but is thought to involve altered neuronal function.

Combined Use with CNS Depressants (Opioids, Alcohol, Barbiturates)

Flupenthixol can potentiate the sedative effects of central nervous system (CNS) depressants. medicines.org.ukmedsafe.govt.nzinchem.org Co-administration with substances like alcohol, barbiturates, or opioids can lead to enhanced sedation, respiratory depression, and psychomotor impairment. windows.netnih.gov Therefore, caution is advised, and it is often recommended to avoid such combinations. wikipedia.orgnih.gov

Interacting SubstancePotential Outcome
AlcoholEnhanced sedative and psychomotor impairing effects. medsafe.govt.nzwindows.netsvelic.se
BarbituratesPotentiation of CNS depressant effects. medicines.org.ukmedsafe.govt.nzinchem.org
OpioidsIncreased sedation and respiratory depression. wikipedia.orginchem.orgwindows.net

Potentiation of QTc Prolongation with Other Medications

A significant concern with flupenthixol is its potential to prolong the QTc interval, an effect that can increase the risk of serious cardiac arrhythmias like Torsades de Pointes (TdP). medicines.org.ukijbs.com This risk is exacerbated when flupentixol is co-administered with other medications known to have a similar effect on the QT interval. wikipedia.orgmedsafe.govt.nznih.gov Such medications should be avoided or used with extreme caution. wikipedia.orgmedsafe.govt.nz Drugs that cause electrolyte disturbances, particularly hypokalemia (low potassium), such as thiazide diuretics, can also indirectly increase the risk of QTc prolongation when used with flupentixol. medicines.org.ukmedsafe.govt.nz

Drug Class/AgentInteraction Effect
Class Ia and III Antiarrhythmics (e.g., quinidine, amiodarone, sotalol)Additive effect on QTc interval prolongation, increasing arrhythmia risk. wikipedia.orgunboundmedicine.com
Certain Antipsychotics (e.g., thioridazine, ziprasidone)Increased risk of significant QTc prolongation. ijbs.com
Certain Antibiotics (e.g., erythromycin, moxifloxacin)Potentiation of QTc prolongation. unboundmedicine.com
Tricyclic Antidepressants (e.g., amitriptyline (B1667244), citalopram)Increased risk of QTc interval prolongation. wikipedia.orgwikipedia.org
Thiazide DiureticsCan cause hypokalemia, which increases the risk of flupentixol-induced QTc prolongation. medicines.org.ukmedsafe.govt.nz
Other drugs (e.g., cisapride, lithium)Should be avoided due to the potential to significantly increase the QT interval. medsafe.govt.nz

Interactions Affecting Blood Pressure (e.g., Vasopressors, Alpha-Adrenergic Blockers)

Flupentixol possesses alpha-1 adrenergic blocking activity, which can lead to interactions with drugs that affect blood pressure. nih.gov It may enhance the hypotensive effects of other antihypertensive agents, particularly those that work through vasodilation or alpha-blockade, such as doxazosin (B1670899) and hydralazine (B1673433). medsafe.govt.nzunboundmedicine.com Conversely, flupentixol can antagonize the effects of vasopressors like adrenaline (epinephrine). medsafe.govt.nzunboundmedicine.com Using epinephrine (B1671497) in a patient with flupentixol-induced hypotension may lead to a paradoxical further lowering of blood pressure. nih.gov Additionally, flupentixol may block the antihypertensive effects of adrenergic-blocking agents like guanethidine (B1672426). medicines.org.ukmedsafe.govt.nz

Interacting Drug/ClassPotential Outcome
Alpha-Adrenergic Blockers (e.g., doxazosin, prazosin)Enhanced hypotensive effect, risk of orthostatic hypotension. medsafe.govt.nzdrugbank.com
Vasodilator Antihypertensives (e.g., hydralazine)Potentiated hypotensive effect. medsafe.govt.nzunboundmedicine.com
Adrenaline (Epinephrine)Antagonism of the pressor effect, potentially leading to paradoxical hypotension. medsafe.govt.nznih.govunboundmedicine.com
Guanethidine and similar adrenergic-blocking agentsReversal of their antihypertensive effects. medicines.org.ukmedsafe.govt.nz

Pharmacokinetic Interactions

Pharmacokinetic interactions involve one drug affecting the absorption, distribution, metabolism, or excretion of another.

Effects on Drug Metabolism and Excretion of Concomitant Drugs

Research indicates that flupentixol can influence the metabolic pathways of other drugs, primarily through the inhibition of certain cytochrome P450 (CYP) enzymes and drug transporters.

Metabolism: Flupentixol and tricyclic antidepressants (TCAs) are known to mutually inhibit each other's metabolism. ijbs.cominchem.org This can lead to elevated plasma concentrations of both drugs, potentially increasing the risk of toxicity. The mechanism is believed to involve the inhibition of CYP2D6, an enzyme responsible for the metabolism of many TCAs and some neuroleptics. unboundmedicine.com In vitro data predicts that flupentixol is an inhibitor of CYP2D6. wikipedia.org

Excretion: Flupentixol has been shown to inhibit P-glycoprotein (P-gp), a drug transporter protein that plays a key role in the excretion of many drugs from the body and limits their entry into the brain. medsafe.govt.nz By inhibiting P-gp, flupentixol can increase the intracellular concentration and potentially the toxicity of drugs that are P-gp substrates. medsafe.govt.nz This interaction has been explored for its potential to reverse multidrug resistance in cancer cells. medsafe.govt.nz

Interacting Drug/ClassEffect of Flupentixol on Concomitant DrugMechanism
Tricyclic Antidepressants (TCAs)May decrease the metabolism and increase the plasma concentrations of TCAs. wikipedia.orgMutual inhibition of metabolism, likely involving CYP2D6. ijbs.cominchem.orgunboundmedicine.com
P-glycoprotein (P-gp) SubstratesMay inhibit the excretion and increase the intracellular concentration of P-gp substrates. medsafe.govt.nzInhibition of the P-glycoprotein drug transporter.

Impact on Bioavailability of Other Agents

The interaction of Flupenthixol dihydrochloride (B599025) with other therapeutic agents can lead to alterations in their bioavailability, primarily through the inhibition or induction of metabolic pathways. While specific studies focusing solely on the bioavailability of co-administered drugs are limited, existing pharmacokinetic research provides insights into these interactions.

One significant area of interaction is with tricyclic antidepressants (TCAs). Several sources suggest that flupenthixol and TCAs can mutually inhibit each other's metabolism. inchem.orgmedsafe.govt.nzlundbeck.commims.com This inhibition can lead to elevated plasma concentrations of the TCA, thereby increasing its bioavailability and the potential for concentration-dependent side effects. unboundmedicine.com An anecdotal case report described elevated serum levels of imipramine (B1671792) when administered with depot flupenthixol. inchem.org However, a study examining the metabolism of radiolabeled imipramine and nortriptyline (B1679971) found that while other neuroleptics like perphenazine (B1679617), haloperidol (B65202), and chlorpromazine (B137089) inhibited TCA metabolism, flupenthixol did not show this effect. nih.gov

Interactions with anticonvulsants have also been noted. A study in rats demonstrated that the co-administration of flupenthixol resulted in increased plasma and brain concentrations of carbamazepine (B1668303). nih.gov This suggests that flupenthixol may inhibit the metabolism of carbamazepine, leading to its accumulation. Another source also indicates that flupenthixol may increase plasma levels of carbamazepine. cambridge.org Conversely, it has also been reported that carbamazepine, a known enzyme inducer, can decrease the plasma concentrations of flupenthixol. researchgate.net

The antiemetic properties of flupenthixol may also indirectly impact the perceived effects of other drugs by masking signs of toxicity that could arise from overdose. medsafe.govt.nzhres.ca

The following table summarizes the research findings on the impact of flupenthixol on the concentration of other drugs.

Interacting Drug/ClassStudy TypeSubjectEffect of Flupenthixol on Interacting DrugSource
Tricyclic Antidepressants (TCAs) Review/Product MonographHumanMutual inhibition of metabolism, potentially increasing TCA plasma levels. inchem.orgmedsafe.govt.nzlundbeck.commims.comunboundmedicine.com
Imipramine Case ReportHumanElevated serum levels of imipramine. inchem.org
Imipramine/Nortriptyline Clinical StudyHumanNo inhibition of metabolism observed. nih.gov
Carbamazepine Animal StudyRatIncreased plasma and brain concentrations of carbamazepine. nih.gov
Carbamazepine ReviewHumanMay increase carbamazepine plasma levels. cambridge.org

Clinical Implications of Drug-Drug Interactions

The drug-drug interactions of Flupenthixol dihydrochloride carry several clinical implications, ranging from enhanced sedative effects to serious cardiovascular and neurological events.

Pharmacodynamic Interactions:

CNS Depressants: Flupenthixol can potentiate the sedative effects of alcohol, barbiturates, general anesthetics, and other central nervous system (CNS) depressants. medsafe.govt.nzlundbeck.com Concurrent use should be approached with caution to avoid excessive sedation and respiratory depression.

Antihypertensive Agents: The antihypertensive effects of agents like guanethidine may be blocked or reversed by flupenthixol. lundbeck.commims.com Conversely, it may enhance the hypotensive effects of other antihypertensives such as hydralazine and methyldopa. mims.com

Levodopa (B1675098) and Dopamine Agonists: As a dopamine antagonist, flupenthixol can antagonize the therapeutic effects of levodopa and other dopamine agonists used in the treatment of Parkinson's disease. lundbeck.comunboundmedicine.com

Anticholinergic Agents: The anticholinergic effects of atropine (B194438) and other drugs with similar properties may be increased when used with flupenthixol. mims.commedicines.org.uk This can heighten the risk of side effects like dry mouth, constipation, and, in severe cases, paralytic ileus. unboundmedicine.com

Pharmacokinetic Interactions and Related Clinical Outcomes:

Tricyclic Antidepressants (TCAs): The mutual inhibition of metabolism between flupenthixol and TCAs can lead to elevated plasma levels of both drugs. lundbeck.commims.com This increases the risk of toxicity associated with both medications.

Metoclopramide and Piperazine: Co-administration with these agents increases the risk of extrapyramidal symptoms, including tardive dyskinesia. lundbeck.commims.comunboundmedicine.com

Lithium: Concurrent use with lithium has been associated with an increased risk of neurotoxicity. medsafe.govt.nzmims.commedicines.org.uk

QT-Prolonging Drugs: Flupenthixol itself can prolong the QT interval. lundbeck.commedicines.org.ukmedicines.org.uk When combined with other drugs known to have this effect, such as Class Ia and III antiarrhythmics (e.g., quinidine, sotalol), certain antibiotics (e.g., erythromycin, moxifloxacin), and other antipsychotics (e.g., thioridazine), the risk of malignant arrhythmias like Torsades de Pointes is significantly increased. medsafe.govt.nzlundbeck.comunboundmedicine.commedicines.org.uk

The following table provides a summary of the clinical implications of key drug-drug interactions with flupenthixol.

Interacting Drug/ClassClinical ImplicationSource
CNS Depressants (e.g., alcohol, barbiturates) Enhanced sedative effects. medsafe.govt.nzlundbeck.com
Guanethidine Reversal of antihypertensive effect. lundbeck.commims.com
Levodopa/Dopamine Agonists Antagonism of therapeutic effect. lundbeck.comunboundmedicine.com
Anticholinergic Drugs Increased anticholinergic side effects. mims.comunboundmedicine.commedicines.org.uk
Metoclopramide/Piperazine Increased risk of extrapyramidal symptoms. lundbeck.commims.comunboundmedicine.com
Lithium Increased risk of neurotoxicity. medsafe.govt.nzmims.commedicines.org.uk
QT-Prolonging Agents Increased risk of cardiac arrhythmias. medsafe.govt.nzlundbeck.comunboundmedicine.commedicines.org.uk
Tricyclic Antidepressants Mutual inhibition of metabolism, increasing risk of toxicity. lundbeck.commims.com

Pharmaceutical Formulations and Delivery Research

Oral Formulations Research

The oral route of administration for Flupenthixol (B1673465) dihydrochloride (B599025) has been a key area of investigation, with research aimed at improving its formulation and bioavailability.

Tablet Development and Optimization

The development of Flupenthixol dihydrochloride tablets has involved careful consideration of excipients to ensure stability and efficacy. google.com Standard tablet formulations often include a core containing the active ingredient along with excipients like lactose (B1674315) monohydrate, potato starch, gelatin, talc, and magnesium stearate. google.com This core is typically sugar-coated. google.com

Research has also explored the impact of different excipients on the stability of Flupenthixol. One study investigated the stabilizing effect of β-cyclodextrin in tablet formulations. google.com The results indicated that compositions containing β-cyclodextrin demonstrated improved stability compared to those without. google.com Other excipients used in various tablet formulations include betadex, croscarmellose sodium, hydroxypropylcellulose, and microcrystalline cellulose (B213188). lundbeck.com

Fast Dissolving Oral Films: Development and Bioavailability Enhancement

To address the slow and incomplete absorption of Flupenthixol, which has a bioavailability of about 55%, researchers have developed fast-dissolving oral films (FDFs). nih.gov These films are designed to dissolve rapidly in the mouth, allowing for pre-gastric absorption that can bypass first-pass metabolism. nih.gov This delivery system offers a convenient alternative to traditional tablets, as it doesn't require water for administration. researchgate.net

One study focused on creating FDFs using a solvent casting technique with water-soluble polymers like hydroxypropyl methylcellulose (B11928114) (HPMC E5) and carboxymethyl cellulose (CMC). nih.govnih.gov The research team prepared six different formulations with varying polymer concentrations. nih.govnih.gov The film developed with 2% HPMC showed excellent uniformity, stability, and rapid disintegration in water. nih.gov

In-vivo studies in healthy human volunteers demonstrated that the optimized oral film formulation led to a faster rate of drug absorption. nih.govnih.gov Pharmacokinetic analysis revealed a 1.51-fold increase in bioavailability compared to commercially available tablets. nih.govnih.gov The area under the curve (AUC) from zero to infinity was 11.73 ± 6.72 ng.h/mL for the oral film, compared to 7.76 ± 2.94 ng.h/mL for the marketed tablet. nih.gov

Excipient Compatibility Studies

Ensuring the physical and chemical compatibility of Flupenthixol dihydrochloride with various excipients is crucial for developing stable and effective dosage forms. researchgate.netijpsr.com Compatibility studies are a fundamental part of the formulation design process. ijpsr.com

In the development of fast-dissolving oral films, Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are employed to assess the compatibility between the drug and the chosen polymers. researchgate.netnih.gov In one study, FTIR and DSC analyses confirmed the physical compatibility between Flupenthixol dihydrochloride and HPMC in the selected formulation. researchgate.netscribd.com The use of sweeteners such as aspartame (B1666099) and mannitol (B672) has also been incorporated to improve the taste of oral formulations. nih.gov

Long-Acting Injectable (LAI) Formulations Research

Long-acting injectable (LAI) formulations of Flupenthixol, specifically Flupenthixol decanoate (B1226879), have been developed to provide a sustained therapeutic effect, which is particularly beneficial for long-term maintenance treatment. patsnap.comnih.gov

Depot Preparation Technologies (Esterification)

The primary technology used to create long-acting injectable Flupenthixol is esterification. nih.govnih.gov Flupenthixol decanoate is synthesized by esterifying cis(Z)-flupentixol with decanoic acid. nih.gov This process results in a long-chain ester with high oil solubility and low water solubility. cambridge.org The resulting Flupenthixol decanoate is then dissolved in a vegetable oil, such as fractionated coconut oil, to form a depot solution for intramuscular injection. nih.govmdpi.com This oily solution forms a depot at the injection site from which the drug is slowly released. medsafe.govt.nz

Sustained Release Mechanisms

The sustained release of Flupenthixol from the depot injection is a key feature of the LAI formulation. patsnap.commedsafe.govt.nz After intramuscular administration, the oily vehicle forms a localized depot. cambridge.org From this depot, the Flupenthixol decanoate ester slowly diffuses into the surrounding tissue and bloodstream. patsnap.comcambridge.org Once in the bloodstream, the ester bond is rapidly hydrolyzed by enzymes, releasing the active cis(Z)-flupenthixol. patsnap.comnih.gov This slow release from the depot and subsequent rapid hydrolysis ensures that therapeutic plasma levels of the active drug are maintained for an extended period, typically two to four weeks. hres.capatsnap.com This mechanism is characterized by "flip-flop" kinetics, where the absorption rate is slower than the elimination rate, and the time to reach a steady state is determined by the absorption rate. nih.gov

Pharmacokinetic Characteristics of LAI Formulations

The long-acting injectable (LAI) formulation of flupenthixol involves the esterification of the active drug, flupenthixol, with decanoic acid to form flupenthixol decanoate. This ester is then dissolved in a thin vegetable oil, typically fractionated coconut oil, for intramuscular administration. google.comnih.gov This formulation is designed to create a depot at the injection site from which the drug is slowly released. nih.gov

Below is a table summarizing the key pharmacokinetic parameters of flupenthixol decanoate LAI formulations.

Pharmacokinetic Parameters of Flupenthixol Decanoate LAI

Parameter Value
Time to Peak Plasma Concentration (Tmax) 4-7 days researchgate.netresearchgate.net
Elimination Half-life (t½) ~3 weeks berkshirehealthcare.nhs.uknih.gov
Time to Reach Steady State ~3 months berkshirehealthcare.nhs.uk
Plasma Protein Binding ~99% berkshirehealthcare.nhs.ukresearchgate.net
Apparent Volume of Distribution (Vd) ~14.1 L/kg berkshirehealthcare.nhs.ukresearchgate.net
Metabolism Hepatic (sulfoxidation, dealkylation, glucuronidation) berkshirehealthcare.nhs.uk
Excretion Urine and Feces researchgate.net

Patient Compliance and Adherence Research

Long-acting injectable (LAI) antipsychotics were developed with the primary goal of improving treatment adherence in patients with chronic psychotic disorders like schizophrenia, where non-adherence to oral medication is a significant challenge. researchgate.net Research indicates that approximately 40-60% of individuals with schizophrenia are partially or completely non-adherent to their prescribed oral antipsychotic regimen. researchgate.net

LAI formulations, such as flupenthixol decanoate, aim to mitigate this issue by providing a long-acting therapeutic effect from a single administration, thereby removing the need for daily oral dosing. nih.gov Studies suggest that adherence rates can be better with LAIs compared to oral medications. researchgate.net For instance, one study reported a medication possession ratio (a measure of adherence) of 91% for patients receiving first-generation LAIs. researchgate.net

However, patient compliance and adherence to LAI treatment are influenced by several factors. Patient attitudes towards LAIs can be a barrier; however, studies have shown that patients already receiving LAIs tend to have more positive attitudes towards them compared to those who have never used them. google.comgoogle.com The therapeutic relationship between the patient and clinician is also a key factor in medication adherence. google.com

Despite the rationale for improved adherence, research comparing the effectiveness of flupenthixol decanoate to other depot antipsychotics has not yielded conclusive evidence to favor one over the other, with many existing studies being of low quality. researchgate.net A systematic review highlighted the need for more robust, large-scale randomized controlled trials to definitively establish the effects of flupenthixol decanoate on long-term adherence and clinical outcomes. researchgate.net

The table below presents findings from research on adherence to LAI antipsychotics, including flupenthixol decanoate.

Research Findings on Patient Adherence to LAI Antipsychotics

Study Focus Key Finding Citation
General LAI Adherence Approximately 40-60% of patients with schizophrenia are non-adherent to oral antipsychotics. researchgate.net
FGA-LAI Adherence Rate A study calculated the mean medication possession ratio to be 91% for patients receiving first-generation antipsychotic LAIs. researchgate.net
Indication for Flupenthixol LAI In a South African study, the main indication for prescribing flupenthixol decanoate was non-adherence to oral medication (66% of patients). berkshirehealthcare.nhs.uk
Patient Attitudes Patients currently prescribed an LAI have more positive attitudes towards this formulation than those taking oral medication. google.com
Comparative Efficacy A review found no clear evidence to choose between flupenthixol decanoate and other depot antipsychotics based on available trial data, citing low-quality evidence. researchgate.net

Novel Drug Delivery Systems Research

Research into novel drug delivery systems for flupenthixol aims to improve its therapeutic profile, enhance patient convenience, and potentially reduce side effects. While the long-acting injectable is an established advanced delivery method, newer approaches are being explored.

One area of investigation is the development of fast-dissolving oral films (FDOFs) . A study focused on creating a fast-dissolving film of flupenthixol dihydrochloride using HPMC E5 and CMC-Na polymers. nih.gov The optimized film demonstrated rapid disintegration and in-vivo studies in healthy human volunteers showed faster absorption and a 1.51-fold increase in bioavailability compared to the conventional marketed tablet. nih.gov This type of formulation could offer benefits in terms of ease of administration, particularly for patients who have difficulty swallowing tablets, and may lead to faster onset of action. nih.gov

Nanoparticle-based delivery systems are also being investigated for flupenthixol. Research has been conducted on using graphene oxide nanoparticles composited with cellulose for the adsorption of flupenthixol from aqueous solutions, which is relevant for potential drug delivery applications. researchgate.net Another study developed and applied carbon paste electrodes based on nanoparticles for the electrochemical determination of flupenthixol dihydrochloride, with applications in pharmacokinetic studies. researchgate.net The formulation of drugs into nanoparticles can potentially improve solubility, dissolution rate, and bioavailability. google.com

The potential for transdermal delivery of flupenthixol has also been considered. While specific studies on a flupenthixol transdermal patch are not prominent, research into transdermal delivery of various antipsychotics is ongoing. researchgate.net This route of administration could provide sustained drug release, avoid first-pass metabolism, and offer a non-invasive alternative to injections. researchgate.net

Furthermore, microemulsions have been listed in pharmaceutical contexts that include flupenthixol decanoate, suggesting their potential as a formulation strategy for hydrophobic drugs to enhance solubility and absorption. google.comwho.int

These novel delivery systems represent ongoing efforts to refine the administration and pharmacokinetic profile of flupenthixol, aiming to improve treatment efficacy and patient experience.

Preclinical and Translational Research

In Vitro Studies on Cellular Mechanisms

Cell Viability and Apoptosis Induction in Cancer Cell Lines

Flupenthixol (B1673465) dihydrochloride (B599025) has demonstrated cytotoxic effects against various cancer cell lines, particularly non-small-cell lung cancer (NSCLC) lines. nih.govresearchgate.net Research indicates that its inhibitory effect on cell viability is both dose- and time-dependent. nih.gov Studies using an MTT assay showed that flupenthixol inhibited the viability of several NSCLC cell lines, including A549, H661, H520, and SK-SEM-1, while exhibiting minimal toxicity in normal lung bronchial epithelial cells (BEAS-2B). researchgate.net The half-maximal inhibitory concentrations (IC50) for A549 and H661 cells were determined after 72 hours of treatment. medchemexpress.commedchemexpress.com

The mechanism of cell death induced by flupenthixol involves the induction of apoptosis. medchemexpress.commedchemexpress.com In both A549 and H661 lung cancer cells, treatment with flupenthixol led to a significant increase in the percentage of cells undergoing early apoptosis, as measured by Annexin V/PI analysis. medchemexpress.commedchemexpress.com This apoptotic induction is further substantiated by the observed cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3 in a dose-dependent manner. researchgate.netmedchemexpress.com

Table 1: IC50 Values of Flupenthixol in NSCLC Cell Lines

Cell LineIC50 Value (µM)Incubation Time (hours)
A5495.70872
H6616.37472
Data sourced from studies on the anti-proliferative activity of flupenthixol. medchemexpress.commedchemexpress.com

Protein Phosphorylation and Gene Expression Analysis (e.g., AKT, Bcl-2)

The anticancer activity of flupenthixol is linked to its role as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is frequently hyperactivated in cancers like lung cancer. nih.govnih.gov Flupenthixol has been identified as a new PI3K inhibitor, with a reported in vitro IC50 of 127 nM for PI3Kα. medchemexpress.commedchemexpress.com Structural analysis suggests that flupenthixol docks to the ATP binding pocket of the PI3Kα protein. nih.govmedchemexpress.cn

This inhibition directly impacts downstream signaling. nih.gov In A549 and H661 lung cancer cells, flupenthixol significantly inhibited the phosphorylation of AKT at both the T308 and S473 sites in a concentration-dependent manner, without affecting the total AKT expression. nih.govresearchgate.net This effect was found to be more potent than that of other known PI3K inhibitors like BYL719 and BKM120. nih.govresearchgate.net The inhibition appears specific to the PI3K/AKT pathway, as flupenthixol did not affect ERK phosphorylation. nih.gov

A critical downstream target of AKT is the anti-apoptotic protein Bcl-2. nih.gov Consistent with the inhibition of AKT phosphorylation, flupenthixol treatment resulted in a dose-dependent decrease in the expression levels of the Bcl-2 protein in both A549 and H661 cells. nih.govmedchemexpress.com This downregulation of a key pro-survival protein contributes to the induction of apoptosis observed in these cancer cells. nih.gov

Table 2: Molecular Effects of Flupenthixol in Cancer Cells

Target Protein/ProcessObserved EffectCell Lines
PI3KαKinase activity inhibitedIn vitro kinase assay
AKT Phosphorylation (T308 & S473)DecreasedA549, H661
Bcl-2 Protein ExpressionDecreasedA549, H661
Caspase-3 & PARPCleavage inducedA549, H661
Summary of findings from in vitro studies on the PI3K/AKT pathway. nih.govresearchgate.netmedchemexpress.com

Membrane Interactions (Phospholipid Membranes, Cholesterol)

The interaction of cis-(Z)-flupenthixol dihydrochloride with model biological membranes has been investigated to understand its molecular mechanism of action at the membrane level. nih.gov Studies using techniques such as Differential Scanning Calorimetry (DSC), Electron Paramagnetic Resonance (EPR) spin labeling, and Fourier Transform Infrared Spectroscopy (FTIR) have examined its effects on dipalmitoylphosphatidylcholine (DPPC) membranes, both in the presence and absence of cholesterol. nih.govresearchgate.netresearchgate.net

These investigations suggest that flupenthixol incorporates into phospholipid membranes. nih.govresearchgate.net It is proposed that the molecule orients its triple-ring structure parallel to the head group of the phospholipids, with its chain extending toward the alkyl chains of the lipids. nih.govresearchgate.net The effects of this incorporation are more pronounced in the upper region of the membrane compared to the central part. nih.govresearchgate.net

DSC results show that the inclusion of 10 mol% flupenthixol into DPPC membranes leads to the appearance of a shoulder on the main transition peak, which suggests the occurrence of a phase separation. nih.govresearchgate.net This formation of a new phase remains observable even in the presence of cholesterol, indicating a significant interaction with the lipid bilayer that could modify the function of membrane-associated proteins. nih.govresearchgate.net

Animal Studies and Behavioral Models

Xenograft Models in Oncology Research

The in vitro anticancer effects of flupenthixol have been validated in in vivo animal models. nih.govresearchgate.net Specifically, its efficacy has been tested in xenograft models using BALB/C nude mice. medchemexpress.com In these studies, mice were subcutaneously injected with human A549 lung cancer cells to establish tumors. nih.govmedchemexpress.com

Table 3: In Vivo Efficacy of Flupentixol in A549 Xenograft Model

Animal ModelCell LineKey Findings
BALB/C Nude MiceA549 (Human Lung Carcinoma)- Reduced tumor volumes (p<0.05) - Reduced tumor weights by 64.1% (p<0.05)
Data from in vivo studies on A549 xenografted mice treated for 21 days. medchemexpress.commedchemexpress.com

Models of Psychotic Disorders

Flupenthixol is a well-established antipsychotic agent used in the treatment of schizophrenia. lundbeck.compatsnap.com Its therapeutic action in models of psychotic disorders is primarily attributed to its potent antagonism of dopamine (B1211576) receptors in the brain. patsnap.comdrugbank.com Specifically, the pharmacologically active cis(Z)-isomer of flupentixol acts as an antagonist at both D1 and D2 dopamine receptors. patsnap.comdrugbank.com

The overactivity of dopamine in certain brain pathways, such as the mesolimbic pathway, is a central hypothesis in the pathophysiology of psychosis. patsnap.com By blocking these receptors, flupentixol reduces the effects of dopamine, which helps to alleviate psychotic symptoms. patsnap.com This mechanism forms the basis for its use and efficacy in animal models designed to study psychosis and in the clinical management of schizophrenia. lundbeck.comdrugbank.com

Models of Depression and Anxiety

Flupenthixol dihydrochloride has been investigated for its anxiolytic and antidepressant properties, primarily in clinical settings. nih.gove-lactancia.org While extensive preclinical data using specific animal models of depression and anxiety for flupenthixol were not detailed in the provided research, the established clinical use of the compound for these conditions suggests potential efficacy in such models. nih.gov Standard preclinical models used to evaluate antidepressant and anxiolytic effects include the forced swimming test (FST), tail suspension test (TST), and chronic mild stress (CMS) models. researchgate.netmdpi.com

These models are designed to induce behavioral states in animals that are analogous to human depression and anxiety. For instance, the CMS model is considered to have high translational relevance as it induces anhedonia, a core symptom of depression, which can be measured through tests like the sucrose (B13894) preference test. researchgate.net The FST and TST assess a state of behavioral despair, where immobility is interpreted as a depressive-like behavior. researchgate.net Clinically effective antidepressants typically reduce the duration of immobility in these tests. researchgate.net Although flupenthixol is recognized for its mood-elevating and anxiolytic effects at low doses, specific research findings detailing its performance in these particular preclinical paradigms are not extensively covered in the available literature. e-lactancia.orghmdb.ca

Models of Substance Abuse and Dependence

Preclinical research has explored Flupenthixol dihydrochloride's potential in treating substance abuse, with studies focusing on animal models of alcohol and psychostimulant dependence. nih.govuni-muenchen.de The rationale for its use stems from the crucial role of the mesolimbic dopamine system in mediating the reinforcing effects of drugs of abuse. nih.govresearchgate.net As a dopamine D1 and D2 receptor antagonist, flupenthixol is hypothesized to reduce drug intake and relapse rates. nih.gov

In various animal models, flupenthixol has been shown to attenuate the intake and discriminative stimulus effects of psychostimulants like cocaine. nih.govuni-muenchen.de Studies in rat models of alcoholism also indicated a reduction in alcohol intake, although this effect was found to be somewhat weak and nonspecific. nih.govuni-muenchen.de

A key model used to study the rewarding properties of drugs is the Conditioned Place Preference (CPP) test. Research on α-flupenthixol, an active isomer, demonstrated its effect on the rewarding properties of morphine.

Table 1: Effect of α-Flupenthixol on Morphine-Induced Conditioned Place Preference (CPP) in Rats researchgate.net
Treatment GroupConditioningOutcomeSignificance
ControlMorphine (3 mg/kg, s.c.) + SalineDeveloped significant CPPp < 0.05
α-Flupenthixol (0.125 mg/kg, i.p.)Morphine (3 mg/kg, s.c.) + α-FlupenthixolDeveloped significant CPP-
α-Flupenthixol (0.25 mg/kg, i.p.)Morphine (3 mg/kg, s.c.) + α-FlupenthixolDeveloped significant CPP-
α-Flupenthixol (0.5 mg/kg, i.p.)Morphine (3 mg/kg, s.c.) + α-FlupenthixolAttenuation of morphine-induced CPPSignificant reduction

Biomarker Identification and Validation Studies

Recent preclinical research has identified the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway as a novel target for flupenthixol, suggesting its potential as a source of pharmacodynamic biomarkers. researchgate.netnih.gov The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including cell proliferation and survival, and its dysregulation is implicated in various diseases. aging-us.com

In silico and in vitro studies have demonstrated that flupenthixol can dock to the ATP-binding pocket of the PI3Kα protein, inhibiting its kinase activity. researchgate.netnih.gov This inhibition prevents the downstream activation of AKT, a key protein in the pathway. The phosphorylation of AKT (p-AKT) can therefore serve as a biomarker to evaluate the inhibitory effect of flupenthixol on the PI3K/AKT pathway. nih.gov

Validation studies in non-small-cell lung cancer (NSCLC) cell lines have confirmed these findings, showing that flupenthixol reduces the phosphorylation of AKT at key sites (S473 and T308) and diminishes the expression of Bcl-2, a downstream anti-apoptotic protein, in a dose-dependent manner. nih.govresearchgate.net These findings identify p-AKT and Bcl-2 as potential biomarkers for monitoring the biological activity of flupenthixol. nih.govresearchgate.net

Table 2: Effect of Flupenthixol on PI3K/AKT Pathway Biomarkers in NSCLC Cell Lines (A549 and H661) nih.govresearchgate.net
BiomarkerEffect of Flupenthixol TreatmentObservation Details
PI3Kα Kinase ActivityInhibitionFlupenthixol inhibits PI3Kα kinase activity in a dose-dependent manner. researchgate.net
Phosphorylated AKT (p-AKT) at S473 & T308Decreased ExpressionExpression levels decreased in a dose-dependent manner following treatment with flupenthixol (2.5-15 μM) for 24 hours. nih.govresearchgate.net
Total AKT (t-AKT)No EffectTotal protein expression of AKT was unaffected. researchgate.net
B-cell lymphoma 2 (Bcl-2)Decreased ExpressionExpression of this downstream target was decreased in a dose-dependent manner. nih.govresearchgate.net
PI3K p110ɑNo EffectFlupenthixol had no effect on the expression of this PI3K catalytic subunit. nih.gov

Methodological Considerations in Flupenthixol Dihydrochloride Research

Analytical Method Development and Validation

The quantitative estimation of Flupenthixol (B1673465) Dihydrochloride (B599025) is crucial for quality control of pharmaceutical products and for pharmacokinetic studies. To this end, various analytical techniques have been developed and validated, primarily focusing on spectrophotometry and chromatography. amazonaws.comglobalscientificjournal.comglobalscientificjournal.com

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the determination of Flupenthixol Dihydrochloride in bulk and pharmaceutical dosage forms. psu.edu

Zero Order Derivative Spectroscopy: A straightforward method has been developed for the estimation of Flupenthixol Dihydrochloride. amazonaws.com This method demonstrated linearity in the concentration range of 3-15 mcg/ml with a maximum absorbance at 229 nm. amazonaws.com The regression equation was found to be Y = 0.0612 C + 0.0046 with a correlation coefficient of 0.9999. amazonaws.com The limit of detection (LOD) and limit of quantitation (LOQ) were reported to be 0.128 mcg/ml and 0.390 mcg/ml, respectively. amazonaws.com Another study reported a linearity range of 1-15 µg/ml at a detection wavelength of 230 nm, with a correlation coefficient of 0.9997. psu.edu The LOD and LOQ in this study were 0.324 µg/ml and 0.982 µg/ml, respectively. psu.edu

First Order Derivative Spectroscopy: This technique enhances the resolution of spectral data, which is particularly useful in pharmaceutical analysis. wisdomlib.org For Flupenthixol Dihydrochloride, a first-order derivative spectroscopy method has been validated, showing a maximum absorbance at 222 nm and linearity in the 3-15 mcg/ml concentration range. amazonaws.com The correlation coefficient was 0.9996, and the regression equation was Y = 0.0158 C - 0.0015. amazonaws.comglobalscientificjournal.com The LOD and LOQ were determined to be 0.12 mcg/ml and 0.37 mcg/ml, respectively. amazonaws.comglobalscientificjournal.com In studies involving simultaneous estimation with other drugs like Escitalopram Oxalate, the zero crossing point (ZCP) for Flupenthixol Dihydrochloride was identified at 229 nm and 237 nm in different methods. asianpharmtech.comiajpr.com

Second Order Derivative Spectroscopy: Further enhancing specificity, a second-order derivative spectroscopy method has also been established. sphinxsai.comresearchgate.net This method shows maximum absorbance at 214 nm and linearity within the 3-15 mcg/ml range. amazonaws.comsphinxsai.comresearchgate.net The correlation coefficient was 0.9998, with a regression equation of Y = 0.0036 C + 0.0001. amazonaws.comglobalscientificjournal.comsphinxsai.com The LOD and LOQ for this method were found to be 0.36 mcg/ml and 1.11 mcg/ml, respectively. amazonaws.comglobalscientificjournal.comsphinxsai.com

Methodλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Zero Order229 amazonaws.com3-15 amazonaws.com0.9999 amazonaws.com0.128 amazonaws.com0.390 amazonaws.com
First Order222 amazonaws.com3-15 amazonaws.com0.9996 amazonaws.comglobalscientificjournal.com0.12 amazonaws.comglobalscientificjournal.com0.37 amazonaws.comglobalscientificjournal.com
Second Order214 amazonaws.comsphinxsai.comresearchgate.net3-15 amazonaws.comsphinxsai.comresearchgate.net0.9998 amazonaws.comglobalscientificjournal.comsphinxsai.com0.36 amazonaws.comglobalscientificjournal.comsphinxsai.com1.11 amazonaws.comglobalscientificjournal.comsphinxsai.com

Chromatographic techniques provide higher sensitivity and selectivity, making them suitable for analyzing complex mixtures and biological samples.

RP-HPLC: Several reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for the estimation of Flupenthixol Dihydrochloride, often in combination with other drugs. asianpharmtech.comthepharmajournal.comthepharmajournal.com One method utilized a C8 column with a mobile phase of potassium dihydrogen orthophosphate, methanol (B129727), and acetonitrile (B52724) (30:60:10 v/v/v) at a pH of 11 and a flow rate of 1.5 ml/min, with detection at 230 nm. innovareacademics.incore.ac.uk This method showed linearity for Flupenthixol Dihydrochloride in the range of 1-5 µg/ml with a correlation coefficient of 0.977. innovareacademics.inresearchgate.net The LOD and LOQ were 0.1 µg/ml and 0.5 µg/ml, respectively. innovareacademics.inresearchgate.net Another RP-HPLC method reported a retention time of 4.28 min for Flupenthixol Dihydrochloride with a linearity range of 10 to 50 mcg/ml. amazonaws.com The LOD and LOQ were 0.11 mcg/ml and 0.34 mcg/ml, respectively. amazonaws.com

HPTLC: High-performance thin-layer chromatography (HPTLC) offers a simple and precise method for quantification. rjptonline.orgproquest.comresearchgate.net For the simultaneous estimation of Flupenthixol Dihydrochloride and Melitracen (B1676185) Hydrochloride, an HPTLC method was developed using a mobile phase of methanol, toluene, and ammonia (B1221849) (8:2:0.3, v/v/v). tandfonline.com The Rf value for Flupenthixol Dihydrochloride was 0.88 ± 0.05, with a linear range of 50–400 ng/spot. tandfonline.com The LOD and LOQ were 4.66 ng/spot and 14.12 ng/spot, respectively. tandfonline.com Another HPTLC method for Flupenthixol Dihydrochloride with Escitalopram Oxalate used a mobile phase of chloroform (B151607) and methanol (4:6, v/v) and reported an Rf value of 0.44 for Flupenthixol. rjptonline.orgresearchgate.net The linearity was in the range of 0.3-0.7 µ g/spot with a correlation coefficient of 0.999. rjptonline.orgresearchgate.net The LOD and LOQ were 50 ng/spot and 100 ng/spot, respectively. rjptonline.orgresearchgate.net

LC-MS/MS: For highly sensitive and specific quantification in biological fluids like human plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been established. nih.govnih.govresearchgate.net One such method, developed for the simultaneous quantitation of Flupentixol and Melitracen, was validated over a concentration range of 26.1–2090 pg/ml for Flupentixol. nih.govresearchgate.net The lower limit of quantitation (LLOQ) was 26.1 pg/ml. nih.govresearchgate.net This method demonstrated good precision, with intra- and inter-day variations of 2.15–5.92%, and accuracy between 97.6–103.0%. nih.govresearchgate.net

TechniqueLinearity RangeLODLOQKey Findings
RP-HPLC1-5 µg/ml innovareacademics.inresearchgate.net0.1 µg/ml innovareacademics.inresearchgate.net0.5 µg/ml innovareacademics.inresearchgate.netRetention time of 5.8 min; used for combined dosage form and plasma. asianpharmtech.comcore.ac.uk
HPTLC50-400 ng/spot tandfonline.com4.66 ng/spot tandfonline.com14.12 ng/spot tandfonline.comRf value of 0.88 ± 0.05; suitable for simultaneous estimation with other drugs. tandfonline.com
LC-MS/MS26.1-2090 pg/ml nih.govresearchgate.net-26.1 pg/ml nih.govresearchgate.netHighly sensitive for quantification in human plasma; suitable for bioequivalence studies. nih.govresearchgate.net

The assessment of purity and the identification of impurities are critical aspects of pharmaceutical quality control. For Flupenthixol Dihydrochloride, several potential impurities have been identified. pharmaffiliates.com Analytical methods, particularly chromatography, are essential for separating and quantifying these impurities to ensure the safety and efficacy of the drug product. researchgate.net The development of stability-indicating methods is also important to monitor the degradation of Flupenthixol Dihydrochloride under various stress conditions. thepharmajournal.com

Chromatographic Techniques (RP-HPLC, HPTLC, LC-MS/MS)

Clinical Trial Design and Assessment Tools

The evaluation of the therapeutic effects of Flupenthixol Dihydrochloride in clinical settings requires well-designed trials and the use of validated assessment scales to measure outcomes objectively.

The Hamilton Depression Rating Scale (HDRS) is a widely used instrument for assessing the severity of depression in clinical trials. clinicaltrials.gov In studies involving Flupenthixol Dihydrochloride for the treatment of depression, the HDRS has been employed as a primary or secondary outcome measure. nih.govpainphysicianjournal.com For instance, a comparative study of Flupenthixol Dihydrochloride and Dothiepin Hydrochloride in patients with mild to moderate depression used the HDRS to assess changes in depressive symptoms over a six-week period. nih.gov The results indicated that both treatments led to significant improvements as measured by the scale. nih.gov In another study on persistent idiopathic facial pain, the HDRS was used to evaluate baseline depression symptoms and changes during treatment. painphysicianjournal.com

The Clinical Global Impression (CGI) scale is another key tool in clinical trials, providing a global assessment of the patient's severity of illness, improvement over time, and therapeutic response. has-sante.fr The CGI-Severity (CGI-S) subscale, which rates the severity of the patient's illness on a 7-point scale, has been utilized in trials of Flupenthixol. has-sante.frclinicaltrials.gov For example, in a trial of elderly depressed patients, the CGI scale was used to record the decrease in the severity of illness, with 77% of patients showing improvement after 14 days of treatment. researchgate.netnih.gov Similarly, a study on schizophrenia utilized the CGI-S to assess clinical efficacy. clinicaltrials.gov

Numeric Rating Scalepainphysicianjournal.com

In clinical research involving Flupenthixol dihydrochloride, particularly when assessing its effects on subjective symptoms like pain, the Numeric Rating Scale (NRS) serves as a key methodological tool. fda.gov The NRS is a patient-reported outcome measure used to assess the intensity of a specific symptom. nih.gov

A retrospective cohort study investigating the effectiveness of tablets containing flupenthixol and melitracen for Persistent Idiopathic Facial Pain (PIFP) provides a clear example of its application. fda.govnih.gov In this research, the 11-point Numeric Rating Scale (NRS-11) was used to collect data on pain levels from a cohort of 128 patients. fda.gov The methodology involved recording NRS-11 scores at baseline and subsequently at weeks 2, 4, 8, and 12 of treatment. fda.govnih.gov

The findings from this study demonstrated a statistically significant reduction in mean NRS-11 scores at each follow-up point compared to the baseline values (P < 0.001). fda.govnih.gov This highlights the utility of the NRS as a quantitative measure for tracking changes in symptom severity over the course of a clinical investigation. fda.gov The consistent decline in scores provided a clear metric for evaluating the compound's effect. fda.gov

Table 1: Application of Numeric Rating Scale (NRS-11) in a Retrospective Study

Time Point Methodological Application Finding
Baseline Collection of initial pain intensity scores before treatment. fda.gov Established the pre-treatment severity of the condition. fda.gov
Week 2 Re-assessment of pain scores after initial treatment phase. fda.gov Scores were significantly lower than baseline. fda.govnih.gov
Week 4 Continued monitoring of pain intensity. fda.gov Scores continued to show a significant decrease. fda.govnih.gov
Week 8 Mid-term assessment of pain levels. fda.gov A substantial reduction from baseline scores was maintained. fda.govnih.gov

| Week 12 | Final assessment point in the study period. fda.gov | Scores remained significantly lower than at the start of the trial. fda.govnih.gov |

Monitoring of Adverse Effectsresearchgate.nethres.camdpi.comnih.govpainphysicianjournal.com

The methodological approach to monitoring adverse effects in Flupenthixol dihydrochloride research involves systematic and multi-faceted observation. A primary method includes the documentation of adverse events by physicians through both direct observation and the collection of spontaneous reports from patients throughout a trial period. fda.gov In some studies, especially with specific populations like the elderly, a structured check-list is employed to record the number and severity of adverse effects over time. nih.gov

Research methodologies often incorporate the monitoring of a predefined list of potential adverse effects. fda.gov These can include headache, dizziness, drowsiness, dry mouth, and nausea. fda.gov Furthermore, research designs may specifically target the assessment of side-effect profiles known to be associated with certain antipsychotic classes. researchgate.net For instance, post-hoc analyses in some studies have focused on assessing extrapyramidal side effects, which are a known consideration for thioxanthene (B1196266) derivatives. researchgate.net The monitoring for potential cardiovascular or cerebrovascular events is also a critical consideration in the design of clinical trials. This targeted monitoring ensures that the data collection is tailored to the pharmacological profile of the compound being studied.

Table 2: Methodologies for Monitoring Adverse Effects

Monitoring Method Description
Direct Observation Clinicians actively observe and document any signs of adverse effects during patient visits. fda.gov
Spontaneous Patient Reports Patients are encouraged to report any new or worsening symptoms they experience between scheduled visits. fda.gov
Adverse Effect Checklists A standardized list of potential adverse effects is reviewed with the patient at each assessment point to systematically capture data. nih.gov

| Targeted Assessment | Monitoring is specifically focused on known potential side effects of the drug class, such as extrapyramidal symptoms or cardiovascular changes. researchgate.net |

Challenges in Research Design for Long-Acting Formulations

The development and study of long-acting injectable (LAI) formulations, such as flupentixol decanoate (B1226879), introduce distinct methodological challenges that differ significantly from those for oral medications. These challenges influence trial design, patient monitoring, and the interpretation of outcomes.

A primary challenge is rooted in the pharmacokinetic profile of LAIs. The extended period required to reach steady-state plasma concentrations and the reduced flexibility in making dose adjustments complicate study protocols, particularly in dose-finding phases. A significant methodological concern is the management of adverse reactions, as the medication cannot be quickly withdrawn from the patient's system once administered. This necessitates a research design with robust and prolonged safety monitoring protocols. The delayed disappearance of potential side effects after treatment discontinuation is also a critical factor.

Formulation characteristics present another set of hurdles. High viscosity of some LAI formulations can create challenges related to "syringeability," potentially requiring larger needle bores than are ideal. The potential for large injection volumes and the risk of injection site reactions must be systematically monitored and managed within the research design.

Finally, broader challenges in clinical trial design include overcoming practical barriers to implementation, such as ensuring that research sites have the necessary service structures to properly administer and monitor LAI treatments. There is also a noted challenge in comparing the efficacy of LAIs to their oral counterparts, with some meta-analyses reporting conflicting results, which complicates evidence synthesis and the design of future definitive trials.

Table 3: Summary of Research Design Challenges for Long-Acting Formulations

Challenge Category Specific Challenge Implication for Research Design
Pharmacokinetics Inability to quickly stop therapy in case of adverse events. Requires extensive pre-screening and long-term safety follow-up.
Long time to reach steady-state and limited dose flexibility. Complicates dose-ranging studies and requires longer trial durations.
Potential for resistance during the long washout period. Necessitates careful planning of follow-up periods and endpoint definitions.
Formulation & Administration High viscosity and potential for large injection volumes. Requires studies on administration feasibility and patient comfort.
Risk of injection site reactions. Mandates systematic monitoring and rating of the injection site throughout the trial.
Clinical Trial Design Conflicting evidence from comparisons with oral formulations. Calls for carefully designed, large-scale, and potentially novel trial designs to establish relative efficacy.

Table 4: Mentioned Chemical Compounds

Compound Name
Flupenthixol dihydrochloride
Flupentixol decanoate
Melitracen
Haloperidol (B65202)
Haloperidol decanoate
Paliperidone
Fluphenazine decanoate

Emerging Research Areas and Future Directions

Elucidation of Antidepressant Mechanisms at Low Doses

While traditionally known for its antipsychotic effects at higher doses through dopamine (B1211576) D1 and D2 receptor antagonism, flupenthixol (B1673465) exhibits antidepressant properties at lower doses. wikipedia.orgresearchgate.net The precise mechanisms underlying this antidepressant action are not yet fully understood but are an active area of investigation. researchgate.net

Current hypotheses suggest that at low doses, flupenthixol may preferentially block presynaptic dopamine D2/D3 autoreceptors. researchgate.net This action is thought to result in increased dopamine levels in the synaptic cleft, leading to enhanced postsynaptic dopamine receptor activation and contributing to its mood-elevating effects. wikipedia.orgresearchgate.net This is a departure from its action at higher doses, where it primarily functions as a postsynaptic dopamine receptor antagonist. wikipedia.org Some research also points to a weak 5-HT2A antagonism as a potential contributor to its antidepressant and anxiolytic effects. researchgate.net

Further research is needed to fully delineate these mechanisms, which could lead to a more targeted use of low-dose flupenthixol in depressive disorders.

Further Investigation of Antineoplastic Potential

A significant and promising area of emerging research is the exploration of flupenthixol's potential as an anticancer agent. nih.govresearchgate.netnih.gov Preclinical studies have demonstrated that flupenthixol possesses antineoplastic properties, both as a standalone agent and in combination with existing cancer therapies. nih.govdrugbank.com

Detailed Research Findings:

PI3K/AKT Pathway Inhibition: Research has identified flupenthixol as a novel inhibitor of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is often overactive in various cancers, including lung cancer. nih.govnih.gov

Computer modeling has shown that flupenthixol can dock to the ATP binding pocket of PI3Kα. nih.govresearchgate.netnih.gov

In vitro kinase assays have confirmed that flupenthixol inhibits the activity of PI3Kα kinase. nih.govresearchgate.netnih.gov

Studies on non-small cell lung cancer (NSCLC) cell lines (A549 and H661) have shown that flupenthixol inhibits cell proliferation and induces apoptosis by blocking the PI3K/AKT pathway. nih.gov It dose-dependently decreased the phosphorylation of AKT and the expression of the downstream anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Notably, flupenthixol's inhibitory effect on the PI3K/AKT pathway was found to be more potent than that of some known PI3K inhibitors like BYL719 and BKM120. nih.govnih.gov

Induction of Apoptosis: Flupenthixol has been shown to induce programmed cell death (apoptosis) in cancer cells. This is evidenced by the cleavage of caspase-3 and PARP in lung cancer cell lines. nih.govresearchgate.netnih.gov

In Vivo Antitumor Effects: In animal models, oral administration of flupenthixol has been shown to significantly suppress the growth of lung cancer xenografts in nude mice. nih.govresearchgate.net

Selective Cytotoxicity: Flupenthixol has displayed significant cytotoxicity in various NSCLC cell lines while showing minimal toxicity to normal lung bronchial epithelial cells. nih.gov

Reversal of Multidrug Resistance: Some studies on related thioxanthenes and phenothiazines suggest a potential for these compounds to reverse multidrug resistance in cancer cells, a significant hurdle in chemotherapy. psu.eduresearchgate.net The trans-isomer of flupenthixol, in particular, has shown promise in reversing resistance to drugs like doxorubicin. researchgate.net

Table 1: Investigated Mechanisms of Flupenthixol's Antineoplastic Activity

Mechanism Findings Cell Lines/Models
PI3K/AKT Pathway Inhibition Inhibits PI3Kα kinase activity, reduces AKT phosphorylation, and decreases Bcl-2 expression. nih.govnih.gov A549, H661 (NSCLC) nih.gov
Apoptosis Induction Induces cleavage of caspase-3 and PARP. nih.govnih.gov A549, H661 (NSCLC) nih.gov
In Vivo Tumor Suppression Suppresses growth of lung carcinoma xenografts. researchgate.net BALB/C nude mice with A549 xenografts researchgate.net
Selective Cytotoxicity Exhibits inhibitory effects on cancer cells with little effect on normal cells. nih.gov NSCLC cell lines (A549, H661, etc.) vs. BEAS-2B (normal lung) nih.gov

Precision Medicine Approaches: Individualizing Treatment Based on Pharmacogenetics and Biomarkers

The future of flupenthixol therapy will likely involve a more personalized approach, leveraging pharmacogenetics and biomarkers to optimize treatment for individual patients.

The metabolism of many antipsychotic drugs is influenced by genetic variations in the cytochrome P450 (CYP) enzyme system. While the enzyme CYP2D6 is known to be important for the metabolism of some antipsychotics like perphenazine (B1679617) and zuclopenthixol, studies have shown that it is of minor or no importance for the metabolism of flupenthixol. nih.gov This suggests that CYP2D6 genotype may not be a critical factor in guiding flupenthixol dosing. nih.govg-standaard.nl However, some guidelines suggest that for other antipsychotics metabolized by CYP2D6, alternative drugs like flupenthixol could be considered for patients who are poor or ultrarapid metabolizers. pgkb.org

Future research should focus on identifying other genetic markers or biomarkers that may predict a patient's response to flupenthixol, which could help in tailoring treatment to maximize efficacy and minimize potential side effects.

Comparative Effectiveness and Safety Studies with Newer Agents

As new antipsychotic medications, particularly second-generation antipsychotics (SGAs), have become available, there is a need for ongoing comparative effectiveness and safety research.

Studies comparing flupenthixol to SGAs have yielded mixed results. Some research suggests that the effectiveness of flupenthixol in preventing relapse in schizophrenia is similar to that of other first- and second-generation antipsychotics. nih.gov A nationwide study in Finland found that among patients with a first episode of schizophrenia, flupenthixol long-acting injectable (LAI) was associated with one of the lowest risks of psychiatric rehospitalization, comparable to olanzapine (B1677200) LAI and perphenazine LAI. oup.com

In terms of side effects, one study found that flupenthixol holds an intermediate position between the first-generation antipsychotic haloperidol (B65202) and some second-generation antipsychotics concerning severe extrapyramidal symptoms. nih.gov Another study noted that risperidone (B510) was not inferior to flupenthixol in treating negative symptoms of schizophrenia. researchgate.net

Future large-scale, real-world studies are needed to provide a clearer picture of the comparative effectiveness and safety of flupenthixol in relation to newer agents across different patient populations and for various clinical outcomes.

Long-term Outcomes Research and Real-world Evidence Generation

Understanding the long-term effects of flupenthixol is crucial for its continued use in the management of chronic conditions like schizophrenia.

A post-marketing surveillance study following patients for up to 18 months found that the clinical benefit of flupenthixol in schizophrenia, as measured by the Clinical Global Impression (CGI) scale, increased with the duration of treatment. nih.gov Subjective quality of life also improved and remained stable over the follow-up period, and the relapse rate was noted to be low. nih.gov

Real-world evidence from a nationwide cohort study in Finland demonstrated that flupenthixol LAI was among the most effective treatments in preventing psychiatric rehospitalization in both chronic and first-episode schizophrenia patients. oup.com However, another study analyzing routine clinical practice data found no significant difference in rehospitalization rates between patients treated with flupenthixol and those on other first- or second-generation antipsychotics. nih.gov

Generating more long-term, real-world data will be essential for a comprehensive understanding of the effectiveness and tolerability of flupenthixol over the course of chronic illness.

Research into Specific Patient Populations (e.g., Geriatric, Comorbid Conditions)

The safety and efficacy of flupenthixol in specific patient populations require further investigation.

Geriatric Patients: The use of flupenthixol in elderly patients has not been systematically evaluated in clinical trials for schizophrenia. lundbeck.com Caution is advised due to the higher frequency of hepatic, renal, and cardiac dysfunction in this population. lundbeck.com However, an open-label trial in elderly depressed patients found that low-dose flupenthixol was an effective and well-tolerated antidepressant. nih.govtandfonline.com It is important to note that like other antipsychotics, flupenthixol is associated with an increased risk of death and cerebrovascular events in elderly patients with dementia-related psychosis and is not indicated for this condition. lundbeck.comcambridge.org

Patients with Comorbid Conditions: There is growing interest in the use of flupenthixol in patients with dual diagnoses, particularly schizophrenia with comorbid substance use disorders.

Alcoholism: Some preclinical and clinical studies have investigated flupenthixol as a potential anti-craving medication. nih.govnih.gov An open-label study in schizophrenic patients with comorbid alcoholism found that treatment with flupenthixol significantly reduced alcohol consumption. nih.govuni-muenchen.de

Other Comorbidities: Flupenthixol should be used with caution in patients with a history of convulsive disorders, Parkinson's disease, and certain cardiovascular conditions. lundbeck.come-compendium.be It is contraindicated in patients with significant liver, kidney, or cerebrovascular disease. lundbeck.comhres.ca

Future research should focus on well-controlled studies to establish the risk-benefit profile of flupenthixol in these specific and often complex patient populations.

Q & A

Q. What experimental models are commonly used to study the antipsychotic mechanisms of flupenthixol dihydrochloride?

Flupenthixol dihydrochloride is evaluated in both in vitro and in vivo models. For receptor binding studies, dopamine D1/D2 receptor-transfected cell lines are used to quantify antagonism via radioligand displacement assays . In vivo, rodent models (e.g., apomorphine-induced climbing behavior in mice) assess its ability to block dopamine-mediated hyperactivity . Neurochemical assays, such as microdialysis in the striatum, measure extracellular dopamine levels post-administration to confirm central activity .

Q. How is the purity and stereochemical configuration of flupenthixol dihydrochloride validated in pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard for purity assessment (>98% by area normalization) . Stereochemical validation of the cis-(Z) isomer (active form) requires chiral chromatography or nuclear magnetic resonance (NMR) to distinguish it from the inactive trans-(E) isomer .

Q. What are the key physicochemical properties influencing flupenthixol dihydrochloride’s solubility and formulation?

The compound’s poor water solubility (0.1–1 mg/mL at 25°C) and hygroscopic nature necessitate dissolution enhancement strategies, such as co-solvents (e.g., dimethyl sulfoxide) or micellar systems . Stability studies in aqueous solutions show pH-dependent degradation, with optimal stability at pH 3–4 and accelerated hydrolysis under alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in flupenthixol’s % inhibition data across different signaling pathways?

Variability in inhibition rates (e.g., 30.8% vs. 79.0% in pSTAT3/1 assays) arises from differences in cell type (e.g., neuronal vs. glial), exposure duration (1 h vs. 24 h), and off-target effects. Dose-response curves (IC₅₀ calculations) and pathway-specific inhibitors (e.g., STAT3 siRNA) help isolate primary mechanisms . Normalization to baseline activity and multi-parametric assays (e.g., high-content imaging) improve reproducibility .

Q. What methodologies are used to study flupenthixol’s impact on endocannabinoid-mediated synaptic plasticity?

Electrophysiological recordings in hippocampal slices (CA3-CA1 synapses) measure changes in excitatory postsynaptic potentials (EPSPs) after flupenthixol pretreatment. Combined with CB1 receptor antagonists (e.g., AM 251), this distinguishes dopamine-dependent effects from endocannabinoid cross-talk . Calcium imaging in astrocytes further clarifies its role in modulating glial-neuronal communication .

Q. How can radiolabeled flupenthixol dihydrochloride be applied in pharmacokinetic studies?

Tritium-labeled *cis-(Z)-*flupenthixol ([³H(G)]-isotope, 50–85 Ci/mmol) is used in autoradiography and positron emission tomography (PET) to map dopamine receptor occupancy in vivo . Metabolic stability assays in liver microsomes (e.g., CYP450 inhibition profiles) identify major degradation pathways and active metabolites .

Q. What statistical approaches are recommended for analyzing flupenthixol’s dose-dependent effects in behavioral assays?

Non-linear regression models (e.g., log[inhibitor] vs. response) calculate EC₅₀/ED₅₀ values . For non-normally distributed data (e.g., skewed behavioral scores), Kruskal-Wallis ANOVA with Dunn’s post hoc test is preferred . Multi-variate analysis (e.g., MANOVA) accounts for covariates like animal weight or baseline activity .

Methodological Challenges and Solutions

Q. How can researchers address batch-to-batch variability in flupenthixol’s biological activity?

Batch variability often stems from isomer contamination or residual solvents. Quality control protocols should include:

  • Chiral purity assays (HPLC/MS) to confirm cis-(Z) isomer dominance .
  • Residual solvent analysis (gas chromatography) per ICH Q3C guidelines .
  • Biological validation using a reference standard (e.g., dopamine receptor binding IC₅₀ ≤ 10 nM) .

Q. What strategies optimize flupenthixol’s stability in long-term neuropharmacology studies?

Lyophilized formulations stored at -20°C (≥5-year stability) are preferred over aqueous solutions . For in vivo infusions, sterile isotonic buffers (pH 3.5–4.0) with antioxidants (e.g., ascorbic acid) minimize oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.